molecular formula C7H3F4NO2 B1324385 2-Fluoro-3-nitrobenzotrifluoride CAS No. 61324-97-8

2-Fluoro-3-nitrobenzotrifluoride

Cat. No.: B1324385
CAS No.: 61324-97-8
M. Wt: 209.1 g/mol
InChI Key: PGKWPKDZNHZBQK-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzotrifluoride is a useful research compound. Its molecular formula is C7H3F4NO2 and its molecular weight is 209.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKWPKDZNHZBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633119
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61324-97-8
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is an aromatic organic compound with the chemical formula C₇H₃F₄NO₂.[1][2] It belongs to the class of substituted benzotrifluorides, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group (-CF₃), a nitro group (-NO₂), and a fluorine atom (-F) on the benzene ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the known physical properties of this compound and its isomers, along with standard experimental protocols for their determination.

Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. However, data for its isomers are well-documented and provide valuable context for estimating the properties of the title compound. The following table summarizes the key physical properties.

PropertyThis compound2-Fluoro-5-nitrobenzotrifluoride (Isomer)4-Fluoro-3-nitrobenzotrifluoride (Isomer)3-Nitrobenzotrifluoride (Related Compound)
CAS Number 61324-97-8[1]400-74-8[3]367-86-2[4]98-46-4[5]
Molecular Formula C₇H₃F₄NO₂[1][2]C₇H₃F₄NO₂[3]C₇H₃F₄NO₂[4][6]C₇H₄F₃NO₂[5]
Molecular Weight 209.1 g/mol [1][2]209.10 g/mol [3]209.10 g/mol [7]191.11 g/mol [5]
Appearance Not specifiedLiquid[3]Clear yellow to orange liquid[6]Colorless to yellow to green clear liquid[5]
Boiling Point Not specified105-110 °C / 25 mmHg[3]92 °C / 15 mmHg[4][8]203 °C[5]
Density Not specified1.522 g/mL at 25 °C[3]1.494 g/mL at 25 °C[4][8]1.43 g/mL[5]
Refractive Index Not specifiedn20/D 1.465[3]n20/D 1.462[4][8]n20/D 1.47[5]
Flash Point Not specified92 °C (closed cup)[3]33 °C (closed cup)[4]103 °C
Solubility Not specifiedNot specifiedInsoluble in water; Soluble in Chloroform (Sparingly), Methanol (Sparingly)[8]Insoluble in water; Soluble in organic solvents[9]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties listed above.

1. Boiling Point Determination

The boiling point is a critical physical constant for characterizing liquid compounds.[10][11]

  • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a Thiele tube or an aluminum block), and a liquid sample.[10][12]

  • Procedure:

    • A small amount of the liquid is placed in the test tube.

    • The capillary tube is placed in the test tube with the open end submerged in the liquid.

    • The apparatus is heated slowly and uniformly.[10]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[10]

    • For distillation-based methods, the temperature of the vapor phase is monitored and should remain constant during the collection of the distillate.[13]

2. Density Measurement

Density, the mass per unit volume, is another fundamental property for liquid characterization.[14][15]

  • Apparatus: A graduated cylinder, an analytical balance, and a thermometer.[14][16]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured.[16]

    • A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[14][16]

    • The mass of the graduated cylinder with the liquid is measured.[14][16]

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.[15]

    • The temperature of the liquid should be recorded as density is temperature-dependent.[14]

3. Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance and is a valuable tool for identifying and assessing the purity of a liquid.[17]

  • Apparatus: An Abbe refractometer or a Michelson interferometer-based setup.[17][18]

  • Procedure (using an Abbe refractometer):

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound can be conceptualized through a nucleophilic aromatic substitution (SₙAr) reaction, a common method for introducing fluorine into aromatic rings. A plausible synthetic route is the Halex reaction.[19][20] This reaction involves the displacement of a halide (typically chloride) with a fluoride ion.[19] The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, activates the aromatic ring towards nucleophilic attack, making this a feasible approach.[21][22]

Synthesis_Workflow General Synthesis Workflow via Halex Reaction Start 2-Chloro-3-nitrobenzotrifluoride Reaction Halex Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Reagent Fluoride Source (e.g., KF, CsF) High-boiling polar aprotic solvent (e.g., DMSO, DMF) Reagent->Reaction Product This compound Reaction->Product Workup Reaction Workup (e.g., Quenching, Extraction) Product->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a specialty chemical with significant potential in the development of new bioactive molecules. While specific physical property data for this isomer is not widely published, the data for its isomers, in conjunction with the standardized experimental protocols provided, offer a solid foundation for its handling, characterization, and application in research and development. The outlined synthetic pathway provides a logical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

In-Depth Technical Guide: 2-Fluoro-3-nitrobenzotrifluoride (CAS: 61324-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound recognized for its potential as a versatile intermediate in organic synthesis. Its structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, makes it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the substituents enhances the reactivity of the aromatic ring, making it amenable to various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its applications in research and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties, along with data for its isomers, 2-Fluoro-5-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride, for comparative purposes.

PropertyThis compound2-Fluoro-5-nitrobenzotrifluoride (Isomer)4-Fluoro-3-nitrobenzotrifluoride (Isomer)
CAS Number 61324-97-8[1]400-74-8[2]367-86-2
Molecular Formula C₇H₃F₄NO₂[1]C₇H₃F₄NO₂[2]C₇H₃F₄NO₂
Molecular Weight 209.1 g/mol [1]209.10 g/mol [2]209.10 g/mol
Physical Form LiquidLiquid[2]Liquid
Boiling Point Data not available105-110 °C / 25 mmHg[2]92 °C / 15 mmHg[3]
Melting Point Data not availableData not availableData not available
Density Data not available1.522 g/mL at 25 °C[2]1.494 g/mL at 25 °C[3]
Refractive Index Data not availablen20/D 1.465[2]n20/D 1.462[3]
Synonyms 2-fluoro-1-nitro-3-(trifluoromethyl)benzene5-Nitro-α,α,α,2-tetrafluorotoluene3-Nitro-α,α,α,4-tetrafluorotoluene

Synthesis

Postulated Experimental Protocol: Nitration of 2-Fluorobenzotrifluoride

This protocol is a representative procedure based on general methods for the nitration of benzotrifluoride derivatives.[4]

Materials:

  • 2-Fluorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 2-fluorobenzotrifluoride to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the 2-fluorobenzotrifluoride solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

G cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Workup & Purification reagents 2-Fluorobenzotrifluoride Concentrated H₂SO₄ reaction Addition at 0-10 °C Stir at room temp. reagents->reaction 1. nitrating_agent Fuming HNO₃ Concentrated H₂SO₄ nitrating_agent->reaction 2. (Dropwise) quench Pour onto ice reaction->quench 3. extraction Extract with CH₂Cl₂ quench->extraction 4. wash Wash with H₂O, NaHCO₃, Brine extraction->wash 5. dry_conc Dry (MgSO₄) & Concentrate wash->dry_conc 6. purification Purify (Distillation/Chromatography) dry_conc->purification 7. product This compound purification->product 8.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical modifications.

  • Pharmaceutical Synthesis : The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] This compound is a precursor to molecules where the nitro group can be reduced to an amine, which then serves as a handle for further derivatization in the construction of active pharmaceutical ingredients (APIs). While specific examples for this particular isomer are not prevalent, related nitrobenzotrifluoride compounds are key intermediates in the synthesis of anti-inflammatory agents, psychiatric drugs, and herbicides.[6]

  • Agrochemicals : Similar to its role in pharmaceuticals, this compound can be used to build novel herbicides and pesticides. The trifluoromethyl group is a common feature in many modern agrochemicals.

  • Building Block for Protein Degraders : Some suppliers classify this compound as a "Protein Degrader Building Block". This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule could be elaborated to form part of the linker or the warhead that binds to the target protein or the E3 ligase. However, specific examples of its incorporation into a PROTAC are not yet documented in publicly available research.

G cluster_transformations Chemical Transformations cluster_applications Potential Applications start This compound (CAS 61324-97-8) reduction Reduction of Nitro Group (-NO₂ → -NH₂) start->reduction nucleophilic_sub Nucleophilic Aromatic Substitution start->nucleophilic_sub pharma Pharmaceutical Intermediates reduction->pharma agro Agrochemical Precursors reduction->agro nucleophilic_sub->pharma protac PROTAC / Molecular Glue Scaffolds nucleophilic_sub->protac

Caption: Potential synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols using this compound as a reactant are not widely published. However, based on its structure, a common follow-up reaction would be the reduction of the nitro group to an amine.

Representative Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with Hydrogen gas

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (if using SnCl₂)

  • Sodium Hydroxide solution

Procedure (using SnCl₂):

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-3-aminobenzotrifluoride.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. While detailed physicochemical and application data are sparse in the public domain, its structural features suggest it is a valuable building block for creating novel, high-value compounds. Further research and publication of its use in specific synthetic pathways will more clearly define its role in drug discovery and materials science.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Fluoro-3-nitrobenzotrifluoride, a key aromatic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, structural features, and spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages computational chemistry to provide reliable predictions of its molecular geometry and spectroscopic profiles. A plausible experimental protocol for its synthesis is also described, based on documented procedures for related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for its application in synthetic chemistry.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. Its systematic IUPAC name is 1-fluoro-2-nitro-3-(trifluoromethyl)benzene. For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 61324-97-8 to this compound.

IdentifierValue
IUPAC Name 1-fluoro-2-nitro-3-(trifluoromethyl)benzene
Synonyms 2-Fluoro-3-(trifluoromethyl)nitrobenzene
CAS Number 61324-97-8
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.10 g/mol

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) at positions 2, 3, and 1, respectively. The presence of these three distinct functional groups on the aromatic ring results in a unique electronic and steric environment, influencing its reactivity and physical properties.

Due to the absence of publicly available crystallographic data, the precise bond lengths and angles have been predicted using computational chemistry methods. These theoretical calculations provide valuable insights into the molecule's three-dimensional conformation.

Predicted Molecular Geometry (Computational Data)

BondPredicted Length (Å)AnglePredicted Angle (°)
C-F (Fluorine)1.35F-C2-C1119.5
C-N (Nitro)1.48N-C3-C2121.0
C-C (CF₃)1.51C(CF₃)-C1-C6120.5
C-F (Trifluoromethyl)1.34F-C(CF₃)-F107.5
N-O (Nitro)1.22O-N-O124.0

Note: These values are predictions from computational models and should be considered as approximations. Experimental verification is required for definitive structural parameters.

A 2D representation of the this compound molecule.

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical compounds. In the absence of published experimental spectra for this compound, computational methods have been employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluoro, nitro, and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be significantly affected by the attached functional groups.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals: one for the fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift (ppm)
¹H 7.5 - 8.0
¹³C (Aromatic) 115 - 150
¹³C (CF₃) ~123 (quartet)
¹⁹F (Ar-F) -110 to -130
¹⁹F (CF₃) ~ -60

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These are estimations and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
1530 - 1560Asymmetric NO₂ stretch
1340 - 1370Symmetric NO₂ stretch
1200 - 1350C-F stretch (trifluoromethyl)
1000 - 1100C-F stretch (aromatic)
3000 - 3100Aromatic C-H stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Predicted Mass Spectrometry Fragmentation

m/zFragment
209[M]⁺ (C₇H₃F₄NO₂)
190[M - F]⁺
163[M - NO₂]⁺
140[M - CF₃]⁺

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

synthesis_workflow Proposed Synthesis of this compound start 2-Fluorobenzotrifluoride reaction Nitration start->reaction reagents HNO₃ / H₂SO₄ reagents->reaction mixture Mixture of Isomers (this compound and others) reaction->mixture separation Separation (e.g., Chromatography, Distillation) mixture->separation product This compound separation->product

A workflow for the proposed synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, add 2-fluorobenzotrifluoride dropwise, maintaining the temperature below 10 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture. The temperature should be carefully controlled and maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate the this compound isomer.

Safety Precautions: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The temperature of the reaction must be strictly controlled to prevent runaway reactions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental data for this specific molecule is scarce, this document offers a comprehensive profile based on its known chemical identity and computationally predicted structural and spectroscopic properties. The outlined synthetic protocol, derived from related methodologies, provides a practical starting point for its preparation in a laboratory setting. This information is intended to be a valuable resource for chemists and researchers, facilitating the use of this important building block in the development of new pharmaceuticals and other advanced materials. It is important to reiterate that the computationally derived data should be confirmed by experimental analysis whenever possible.

Spectral Analysis of 2-Fluoro-3-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible, experimentally determined spectral data for 2-Fluoro-3-nitrobenzotrifluoride (CAS Number: 61324-97-8) is limited. This guide provides a comprehensive overview of predicted spectral data based on the analysis of structurally related compounds and outlines general experimental protocols for the acquisition of such data. This information is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from established principles of spectroscopy and comparison with data from similar fluorinated and nitrated benzotrifluoride derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the electronegativity and coupling of the fluorine (-F) atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-47.8 - 8.0ddd³J(H4-H5) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3, ⁴J(H4-F) ≈ 1-2
H-57.6 - 7.8t³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 8-9
H-68.0 - 8.2ddd³J(H6-H5) ≈ 8-9, ⁴J(H6-H4) ≈ 2-3, ³J(H6-F) ≈ 5-7
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are significantly affected by the attached functional groups. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to or near the fluorine atom will exhibit C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C-1 (-CF₃)120 - 125q¹J(C-F) ≈ 270-280
C-2 (-F)158 - 162d¹J(C-F) ≈ 245-255
C-3 (-NO₂)148 - 152d²J(C-F) ≈ 15-20
C-4128 - 132d³J(C-F) ≈ 3-5
C-5130 - 134s
C-6125 - 129d²J(C-F) ≈ 20-25
-CF₃122 - 126q¹J(C-F) ≈ 270-280
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to show two signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Ar-F-110 to -125m
-CF₃-60 to -65s
Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the nitro group, the C-F bonds, and the aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1530 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-F Stretch (Aromatic)1200 - 1250Strong
C-F Stretch (-CF₃)1100 - 1200Very Strong, Multiple Bands
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-H Aromatic Stretch3000 - 3100Medium
C-H Aromatic Bending750 - 900Strong

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and IR spectra are crucial for obtaining high-quality, reproducible data. The following are generalized procedures suitable for the analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR if external referencing is not used.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2.1.2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

2.1.3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak or internal standard.

2.1.4. ¹⁹F NMR Acquisition:

  • Spectrometer: A 376 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. Reference the chemical shift scale to an external standard such as CFCl₃ (0.0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

2.2.2. IR Spectrum Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the predicted signaling pathways in the NMR spectra.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound This compound NMR_Sample Dissolve in Deuterated Solvent (+ Internal Standard) Compound->NMR_Sample IR_Sample Neat Liquid on ATR Crystal Compound->IR_Sample NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec NMR_Proc Fourier Transform Phasing & Baseline Correction Chemical Shift Referencing NMR_Spec->NMR_Proc IR_Proc Fourier Transform Background Subtraction Peak Identification IR_Spec->IR_Proc Structure_Eluc Structural Elucidation NMR_Proc->Structure_Eluc IR_Proc->Structure_Eluc Predicted_NMR_Signaling cluster_1h ¹H NMR cluster_19f ¹⁹F NMR H4 H-4 ~7.8-8.0 ppm ddd H5 H-5 ~7.6-7.8 ppm t H4->H5 ³J(H,H) H6 H-6 ~8.0-8.2 ppm ddd H4->H6 ⁴J(H,H) ArF Ar-F -110 to -125 ppm m H4->ArF ⁴J(H,F) H5->H6 ³J(H,H) H6->ArF ³J(H,F) CF3F CF₃ -60 to -65 ppm s

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-3-nitrobenzotrifluoride, outlines detailed experimental protocols for its quantitative assessment, and presents a generalized workflow for solubility determination. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds to predict its solubility profile and provides the necessary experimental framework for its empirical determination.

Predicted Solubility Profile

Based on the physicochemical properties of analogous compounds, this compound is expected to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents. The presence of the trifluoromethyl group and the overall aromatic nature of the molecule contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound and Related Compounds

CompoundWaterCommon Organic Solvents (e.g., Ethanol, Acetone, Chloroform, Methanol)
This compound Predicted: InsolublePredicted: Soluble
4-Fluoro-3-nitrobenzotrifluorideInsoluble[1]Sparingly soluble in Chloroform and Methanol[1]
p-NitrobenzotrifluorideInsoluble[2]Soluble
3-NitrobenzotrifluorideInsoluble[3]Soluble in ethanol and acetone[3]

Experimental Protocols for Solubility Determination

The following protocols are established methods for determining the solubility of a solid compound in a liquid solvent. These can be readily adapted for the quantitative analysis of this compound.

1. Shake-Flask Method (Equilibrium Solubility Determination)

This widely used method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[4]

  • Materials:

    • This compound

    • Selected solvent(s) of high purity

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Centrifuge

    • Volumetric flasks and pipettes

    • Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[4]

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To avoid including solid particles, it is advisable to centrifuge the sample and then take an aliquot from the clear solution.

    • Accurately dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

    • Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

2. High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.

  • Materials:

    • This compound (as a stock solution in a volatile organic solvent like DMSO or as a dry powder)

    • A panel of desired solvents in a 96-well plate format

    • Automated liquid handling system

    • Plate shaker

    • Plate reader (e.g., UV-Vis spectrophotometer) or LC-MS system for analysis

  • Procedure:

    • Dispense a known amount of this compound into each well of the 96-well plate.

    • Add the selected solvents to the wells.

    • Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 to 24 hours).

    • Centrifuge the plate to pellet the undissolved compound.

    • Transfer the supernatant to a new plate for analysis.

    • Determine the concentration of the dissolved compound using an appropriate analytical technique.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start compound_prep Prepare Compound and Solvents start->compound_prep add_excess Add Excess Compound to Solvent compound_prep->add_excess equilibration Equilibrate at Controlled Temperature (e.g., Shake-Flask Method) add_excess->equilibration separation Separate Saturated Solution from Solid Phase (e.g., Centrifugation) equilibration->separation analysis Analyze Solute Concentration (e.g., HPLC, GC-MS) separation->analysis data_processing Calculate Solubility analysis->data_processing end End data_processing->end

Caption: General experimental workflow for solubility determination.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and the established methodologies for its precise measurement. For researchers in drug development, obtaining accurate solubility data is a critical early step in assessing the compound's potential for formulation and bioavailability.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-nitrobenzotrifluoride (CAS RN: 61324-97-8). This document is intended for professionals in research and development who may handle this compound. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical Identification and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂. Due to its chemical structure, it is classified as a toxic substance.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 61324-97-8ChemicalBook[1], CymitQuimica[2]
Molecular Formula C₇H₃F₄NO₂ChemicalBook[1], CymitQuimica[2]
Molecular Weight 209.1 g/mol ChemicalBook[1]
Appearance LiquidCymitQuimica[2]
Purity 98%Apollo Scientific[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDanger

Source: XiXisys[4]

Pictograms:

Skull and Crossbones

The toxicity of nitroaromatic compounds is influenced by factors such as the number of nitro groups and their electrophilicity.[5] Many aromatic nitro and amino compounds are known to have carcinogenic potential.[6][7]

Experimental Protocols: Safe Handling and Storage

Given the toxicity of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Double gloving is recommended.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.

Engineering Controls
  • Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood. The exhaust from vacuum pumps should be vented into the fume hood.

  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with warning signs.[8]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

Handling Procedures
  • Preparation: Before starting any procedure, ensure all necessary PPE is worn and safety equipment is accessible. Line the work area in the fume hood with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the liquid within the fume hood.

    • Use a secondary container when transporting the chemical.

  • General Hygiene:

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.

    • Avoid working alone when handling highly toxic materials.[9]

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and bases. Aromatic nitro compounds can react violently with these substances.[10]

  • The storage area should be secure, with access limited to authorized personnel.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Procedures
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's emergency response team.

    • Provide the emergency responders with the Safety Data Sheet and any other relevant information.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste in a dedicated, labeled, and sealed container for halogenated organic waste.

    • Collect all contaminated solid waste (e.g., gloves, bench paper, absorbent materials) in a separate, labeled hazardous waste container.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this chemical down the drain or in regular trash. Nitrophenols and related compounds are known environmental pollutants due to their toxicity and persistence.[11]

Visualization of Safety Protocols

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing Sequence Enter_Lab Enter Laboratory Assess_Hazards Assess Procedural Hazards Enter_Lab->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat Lab Coat Select_PPE->Don_Coat Don_Gloves Gloves (Double) Don_Coat->Don_Gloves Don_Eye_Face Goggles & Face Shield Don_Gloves->Don_Eye_Face Conduct_Experiment Conduct Experiment in Fume Hood Don_Eye_Face->Conduct_Experiment Doff_Gloves Remove Outer Gloves Conduct_Experiment->Doff_Gloves Doff_Eye_Face Remove Goggles & Face Shield Doff_Gloves->Doff_Eye_Face Doff_Coat Remove Lab Coat Doff_Eye_Face->Doff_Coat Doff_Inner_Gloves Remove Inner Gloves Doff_Coat->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill Response Logic Diagram

Spill_Response Spill_Occurs Spill Occurs Assess_Size Assess Spill Size & Location Spill_Occurs->Assess_Size Small_Spill Small Spill in Fume Hood Assess_Size->Small_Spill Small Large_Spill Large Spill or Outside Hood Assess_Size->Large_Spill Large Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Alert_Evacuate Alert Others & Evacuate Area Large_Spill->Alert_Evacuate Contact_Emergency Contact Emergency Response Alert_Evacuate->Contact_Emergency Provide_Info Provide SDS & Information Contact_Emergency->Provide_Info Isolate_Area Isolate the Area Provide_Info->Isolate_Area Absorb_Spill Absorb with Inert Material Wear_PPE->Absorb_Spill Collect_Waste Collect into Hazardous Waste Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Surface Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste Correctly Decontaminate->Dispose_Waste

Caption: Decision-making workflow for responding to a spill of this compound.

Waste Disposal Pathway

Waste_Disposal Generation Waste Generation (Liquid & Solid) Segregation Segregate Waste Streams Generation->Segregation Liquid_Waste Liquid Waste: Halogenated Organics Segregation->Liquid_Waste Solid_Waste Solid Waste: Contaminated PPE, etc. Segregation->Solid_Waste Containerization Properly Labeled, Sealed Containers Liquid_Waste->Containerization Solid_Waste->Containerization Storage Store in Satellite Accumulation Area Containerization->Storage Pickup Arrange for Licensed Disposal Pickup Storage->Pickup Final_Disposal Incineration or Other Approved Method Pickup->Final_Disposal

Caption: Waste disposal pathway for this compound.

References

2-Fluoro-3-nitrobenzotrifluoride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, properties, and handling protocols for 2-Fluoro-3-nitrobenzotrifluoride, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₃F₄NO₂.[1] Its structure incorporates a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 61324-97-8[1]
Molecular Formula C₇H₃F₄NO₂[1]
Molecular Weight 209.1 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Note: Due to the specificity of the isomer, some data points are inferred from closely related isomers and should be treated as indicative.

Hazard Identification and Safety Information

This compound and its isomers are classified as hazardous materials. The primary hazards are associated with acute toxicity, skin irritation, and eye irritation.[2][3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Source: Classification for isomeric compounds such as 2-Fluoro-5-nitrobenzotrifluoride and 3-Fluoro-2-nitrobenzotrifluoride.[2][3]

Signal Word: Warning[2][3]

Hazard Pictograms:

alt text

Experimental Protocols

3.1. General Synthesis Protocol via Nitration

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a generalized protocol for the synthesis of a fluoronitrobenzotrifluoride derivative.[4][5]

  • Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooling system, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-10°C).[5]

  • Addition of Substrate: Gradually add the starting material, in this case, a fluorobenzotrifluoride isomer, to the nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by pouring the mixture over ice. The product can then be extracted with a suitable organic solvent.

  • Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

3.2. Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety protocols must be followed.

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

    • Respiratory Protection: If working outside a fume hood or if vapors are present, use a respirator with an appropriate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Dispose of the waste in a sealed, labeled container.[8]

Visualization of Workflows and Pathways

4.1. Chemical Synthesis Pathway

The following diagram illustrates a potential synthesis route for a 2-fluoro-3-nitro-substituted benzoic acid, starting from a chlorinated toluene derivative. This highlights the types of transformations this class of molecules undergoes.

G A 2-Chloro-3-nitrotoluene B Oxidation A->B Catalyst, H₂O₂ C 2-Chloro-3-nitrobenzaldehyde B->C D Fluorination (Cl/F Exchange) C->D Fluorinating Agent E 2-Fluoro-3-nitrobenzaldehyde D->E F Oxidation E->F Catalyst G 2-Fluoro-3-nitrobenzoic acid F->G

Caption: Generalized synthesis pathway for a related compound.

4.2. Safe Handling Workflow

This diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Transfer Chemical in Fume Hood C->D E Keep Container Sealed When Not in Use D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove PPE and Wash Hands G->H G Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_Skin Wash with Soap and Water Remove Contaminated Clothing Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water for 15 mins Remove Contact Lenses Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

A Technical Guide to 2-Fluoro-3-nitrobenzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. This guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic workflow, and its applications in research and drug development.

Commercial Suppliers

This compound is available from a variety of commercial suppliers, catering to the needs of both academic research and industrial-scale production. The following table summarizes the offerings from several key suppliers.

SupplierPurityAvailable QuantitiesCAS Number
CymitQuimica97%250mg, 1g, 5g, 10g, 25g, 100g61324-97-8[1]
CP Lab Safety≥98%, 95%1g, 25g61324-97-8[2][3]
Apollo Scientific98%1g, 5g, 25g61324-97-8[4]
Thermo Scientific98%250mg61324-97-8
ChemicalBook--61324-97-8[1]
Dabos (distributor for Apollo Scientific)-1g61324-97-8
BLD Pharm--61324-97-8[5]
Fluorochem97%250mg, 1g, 5g, 25g1214335-98-4 (Isomer)[6]
Sigma-Aldrich--61324-97-8[7]

Note: The availability and purity of the compound may vary. It is recommended to consult the suppliers directly for the most up-to-date information. Some suppliers may offer this compound for research and development purposes only.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application in organic synthesis and drug design. The trifluoromethyl group, in particular, can significantly influence a drug's pharmacokinetic properties, such as its metabolic stability and lipophilicity, often leading to improved therapeutic efficacy.[7][8]

PropertyValueNotes
Molecular Formula C₇H₃F₄NO₂[1]
Molecular Weight 209.1 g/mol [1]
CAS Number 61324-97-8[1]
Appearance Liquid[1]
Boiling Point 92 °C at 15 mmHg (for 4-Fluoro-3-nitrobenzotrifluoride isomer)[9]
Density 1.494 g/mL at 25 °C (for 4-Fluoro-3-nitrobenzotrifluoride isomer)[9]
Refractive Index n20/D 1.462 (for 4-Fluoro-3-nitrobenzotrifluoride isomer)[9]

Synthesis Workflow

While specific, detailed experimental protocols for the industrial synthesis of this compound are often proprietary, a general understanding of the synthetic routes can be derived from the literature on related compounds. For instance, a patent for the synthesis of the related compound 2-fluoro-3-nitrobenzoic acid outlines a multi-step process that can be illustrative. The process starts from o-methylphenol and proceeds through nitration, chlorination, fluorination, and finally oxidation. Another example is the synthesis of 3-nitrobenzotrifluoride from benzotrifluoride via nitration.[3][5]

The following diagram illustrates a plausible synthetic pathway for a related fluorinated and nitrated benzotrifluoride derivative, based on common organic chemistry transformations.

G A Benzotrifluoride B Nitration (H₂SO₄, HNO₃) A->B Reactant C 3-Nitrobenzotrifluoride B->C Product D Further Functionalization (e.g., Halogenation, Amination) C->D Intermediate E Target Molecule (e.g., this compound) D->E Final Product

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Fluoro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The electronic properties of the aromatic ring are significantly influenced by the cumulative effects of the fluoro, nitro, and trifluoromethyl substituents. This document elucidates the predicted reactivity of the molecule towards both nucleophilic and electrophilic attack based on fundamental principles of organic chemistry and supported by data from analogous compounds. This guide is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile building block.

Introduction

This compound (CAS No. 61324-97-8) is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2][3] Its chemical structure, featuring three distinct electron-withdrawing groups on a benzene ring, imparts unique reactivity that is of significant interest in medicinal chemistry and materials science. Understanding the precise locations of electron deficiency (electrophilic sites) and electron density (nucleophilic sites) is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules.

Electronic Properties and Predicted Reactivity

The reactivity of the benzene ring in this compound is governed by the interplay of the inductive and resonance effects of its three substituents: the fluoro (-F), nitro (-NO₂), and trifluoromethyl (-CF₃) groups.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). However, due to the high electronegativity of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. For nucleophilic attack, the strong inductive effect helps to stabilize the negative charge in the Meisenheimer intermediate.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-M). This group strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to the strong inductive effect (-I) of the three fluorine atoms. It does not participate in resonance but significantly deactivates the ring towards electrophilic attack and is a meta-director.[4]

The combination of these three electron-withdrawing groups renders the aromatic ring of this compound highly electron-deficient.

Nucleophilic Sites (Reactivity towards Electrophiles)

Due to the presence of three strong deactivating groups, the aromatic ring of this compound is expected to be highly unreactive towards electrophilic aromatic substitution. Any electrophilic attack would be slow and require harsh reaction conditions.

The directing effects of the substituents are as follows:

  • -F: Ortho, para-directing (activating by resonance, but deactivating overall).

  • -NO₂: Meta-directing.

  • -CF₃: Meta-directing.[4]

Considering the positions relative to each substituent:

  • C4: Para to the -F group, meta to the -NO₂ group, and ortho to the -CF₃ group.

  • C5: Meta to the -F group and para to the -NO₂ group.

  • C6: Ortho to the -F group and meta to the -CF₃ group.

Predicting the major product of electrophilic substitution is challenging due to the conflicting directing effects and the overall low reactivity. However, the positions least deactivated would be considered the most likely sites of attack. The position meta to the strongest deactivating groups (-NO₂ and -CF₃) and ortho/para to the least deactivating group (-F) would be favored. Therefore, the C4 and C6 positions are the most probable nucleophilic sites, albeit with very low reactivity.

Logical Relationship for Electrophilic Attack

sub This compound C4 C4 Position sub->C4 Predicted major site (meta to NO2, para to F) C6 C6 Position sub->C6 Predicted minor site (meta to CF3, ortho to F) Deactivated_Ring Highly Deactivated Ring (Low Reactivity) sub->Deactivated_Ring E_plus Electrophile (E+) E_plus->sub Attack on π-system

Caption: Predicted sites for electrophilic attack on this compound.

Electrophilic Sites (Reactivity towards Nucleophiles)

The electron-deficient nature of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

The most likely sites for nucleophilic attack are the carbon atoms bearing a leaving group and activated by ortho and/or para electron-withdrawing groups. In this molecule, the fluorine atom at the C2 position is a potential leaving group.

  • Activation of the C2 position (bearing the -F leaving group):

    • The -NO₂ group is at the ortho position.

    • The -CF₃ group is at the meta position.

The strong activation by the ortho-nitro group makes the C2 position the most probable electrophilic site for nucleophilic aromatic substitution. A nucleophile would attack this position, leading to the displacement of the fluoride ion.

Furthermore, the carbon atoms at positions C4 and C6 are also significantly electron-deficient due to the cumulative withdrawing effects of the substituents and are ortho or para to the strongly activating nitro group. These positions could also be susceptible to nucleophilic attack, potentially leading to addition products or substitution if a suitable leaving group were present.

Logical Relationship for Nucleophilic Attack

sub This compound C2 C2 Position (bearing -F) sub->C2 Most probable site for SNAr (ortho to NO2) C4 C4 Position sub->C4 Possible site (para to NO2) C6 C6 Position sub->C6 Possible site (ortho to NO2) Activated_Ring Highly Activated Ring (High Reactivity) sub->Activated_Ring Nu_minus Nucleophile (Nu-) Nu_minus->sub Attack on electron-deficient ring cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve this compound in anhydrous solvent B Add Nucleophile A->B C Heat and Stir under Inert Atmosphere B->C D Quench Reaction C->D Reaction Complete E Extract Product D->E F Dry and Evaporate Solvent E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS, etc.) G->H Pure Product

References

Thermal Stability of 2-Fluoro-3-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a nitro group and a trifluoromethyl group on the benzene ring suggests that a thorough understanding of its thermal stability is crucial for safe handling, storage, and process development. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which can be exothermic and, in some cases, lead to runaway reactions.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound and outlines the standard experimental protocols for its thermal stability assessment. Due to the limited availability of public domain data specifically for this compound, this document focuses on the established methodologies for characterizing the thermal properties of similar chemical entities. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely handle and characterize this compound.

Expected Thermal Behavior

Aromatic nitro compounds are a class of materials known for their potential thermal instability. The thermal decomposition of these compounds is often a highly exothermic process. The stability of a particular nitroaromatic compound is influenced by the nature and position of other substituents on the aromatic ring.

A comprehensive thermal hazard assessment is therefore essential. This is typically achieved through a combination of experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a series of standardized tests should be performed. The following protocols are based on widely accepted methodologies for the thermal analysis of chemical compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for screening the thermal hazards of a chemical. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of exothermic and endothermic events, such as decomposition and melting, respectively. The ASTM E537 standard is a key reference for this type of analysis.[1][2][3][4][5]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel for higher pressure containment)

  • Crimping press for sealing pans

  • Analytical balance (accurate to ±0.01 mg)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a sample pan.

  • Encapsulation: Hermetically seal the pan using a crimping press. This is crucial to contain any evolved gases and prevent evaporation, ensuring that the decomposition is measured accurately.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for instance, 30°C.

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400°C). A range of heating rates can be used to study the kinetics of the decomposition.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic event, which is indicative of the start of decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the temperature at which a material begins to lose mass due to decomposition or evaporation and to quantify the mass loss.

Objective: To determine the decomposition temperature range and identify the number of decomposition steps.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., ceramic or platinum)

  • Analytical balance (integrated into the TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature beyond the point of complete mass loss (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • The resulting TGA curve will show the temperature at which mass loss begins and the temperature ranges for different decomposition stages.

    • The derivative of the TGA curve (DTG curve) can be plotted to better identify the temperatures of the maximum rates of mass loss.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of a compound like this compound.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Interpretation & Reporting A Literature Review & Structural Analysis B Preliminary Hazard Evaluation A->B Identify Potential Hazards C Differential Scanning Calorimetry (DSC) (ASTM E537) B->C Screen for Exothermic Events D Thermogravimetric Analysis (TGA) B->D Determine Decomposition Temperature Range E Determine Onset Temperature & Enthalpy of Decomposition C->E Analyze DSC Thermogram F Determine Temperature of Mass Loss D->F Analyze TGA Curve G Comprehensive Thermal Hazard Assessment Report E->G F->G

Caption: Workflow for Thermal Stability Assessment.

Data Summary

As of the date of this document, specific quantitative data on the thermal stability of this compound from DSC or TGA analyses is not available in the public domain. The table below is provided as a template for recording experimental results when such studies are conducted.

ParameterMethodValueUnitsNotes
Onset of DecompositionDSC°CHeating rate: 10°C/min
Enthalpy of Decomposition (ΔHd)DSCJ/g
Temperature at 5% Mass LossTGA°CHeating rate: 10°C/min
Temperature at 50% Mass LossTGA°CHeating rate: 10°C/min

Conclusion

While specific thermal stability data for this compound is not currently published, its chemical structure suggests that it should be handled as a potentially energetic material. A thorough thermal hazard assessment is imperative for its safe use in research and development. The experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis outlined in this guide provide a robust framework for obtaining the necessary data to characterize its thermal stability. The resulting information will be critical for establishing safe operating limits, designing appropriate safety measures, and ensuring regulatory compliance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Fluoro-3-nitrobenzotrifluoride is a valuable substituted aromatic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of three distinct functional groups—a trifluoromethyl group, a nitro group, and a fluorine atom—on the benzene ring imparts unique electronic properties and provides multiple reaction sites for further chemical transformations.

The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group can be readily reduced to an amine, which is a versatile functional group for introducing a wide range of substituents. The fluorine atom can also influence the physicochemical properties of a molecule and can be a site for nucleophilic aromatic substitution.

Consequently, this compound is a sought-after intermediate for the synthesis of novel pharmaceuticals and agrochemicals. Its derivatives have potential applications in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The strategic placement of the functional groups allows for the regioselective synthesis of complex scaffolds.

These application notes provide a representative protocol for the synthesis of this compound via the nitration of 2-fluorobenzotrifluoride. The protocol is based on established methods for the nitration of related benzotrifluoride derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by the electrophilic nitration of 2-fluorobenzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid. The trifluoromethyl group (-CF3) is a meta-directing group, while the fluorine (-F) atom is an ortho-, para-directing group. Therefore, the nitration of 2-fluorobenzotrifluoride is expected to yield a mixture of isomers, primarily this compound and 2-fluoro-5-nitrobenzotrifluoride. The isomers can then be separated by fractional distillation.

Reaction Scheme:

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials and Equipment:

  • 2-Fluorobenzotrifluoride

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add fuming nitric acid (e.g., 15 mL) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Addition of Starting Material: Once the nitrating mixture has cooled back to 0-5 °C, add 2-fluorobenzotrifluoride (e.g., 20 g, 0.122 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Carefully control the rate of addition to maintain the reaction temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which is a mixture of isomers, is purified by fractional distillation under reduced pressure to separate this compound from the 2-fluoro-5-nitrobenzotrifluoride isomer.

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis of this compound.

ParameterValue
Reactants
2-Fluorobenzotrifluoride20 g (0.122 mol)
Fuming Nitric Acid (90%)~1.5 equivalents
Concentrated Sulfuric AcidSolvent and catalyst
Reaction Conditions
Temperature5-10 °C
Reaction Time1-2 hours
Product Information
Product NameThis compound
Molecular FormulaC7H3F4NO2
Molecular Weight209.10 g/mol
AppearancePale yellow oil
Expected Yield 40-60% (for the 3-nitro isomer after purification). The yield is an estimate based on similar reactions and may vary.
Purity (after purification) >98% (as determined by GC or HPLC)
Spectroscopic Data
¹H NMRExpected to show complex multiplets in the aromatic region.
¹³C NMRExpected to show characteristic signals for the aromatic carbons, with splitting due to C-F coupling, and a signal for the CF3 group.
¹⁹F NMRExpected to show signals for the aromatic fluorine and the CF3 group.
Mass Spectrometry (MS)m/z = 209.01 (M+)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start: 2-Fluorobenzotrifluoride reaction Nitration Reaction (0-10 °C) start->reaction reagents Reagents: Fuming HNO3 Conc. H2SO4 reagents->reaction quench Quenching (Ice Water) reaction->quench extract Extraction (Dichloromethane) quench->extract wash Washing (H2O, NaHCO3, Brine) extract->wash dry Drying & Concentration (MgSO4, Rotovap) wash->dry purify Purification (Fractional Distillation) dry->purify product Product: 2-Fluoro-3-nitro- benzotrifluoride purify->product isomer Byproduct: 2-Fluoro-5-nitro- benzotrifluoride purify->isomer

Synthesis of 2-Fluoro-3-nitrobenzotrifluoride: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory-scale synthesis protocol for 2-Fluoro-3-nitrobenzotrifluoride. The primary method outlined is the nitration of 2-fluorobenzotrifluoride, a common approach for introducing a nitro group to an aromatic ring. Additionally, an alternative potential route involving a halogen exchange reaction is discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthesis workflow.

Synthesis by Nitration of 2-Fluorobenzotrifluoride

This protocol is adapted from established methods for the nitration of substituted benzotrifluoride compounds. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 2-fluorobenzotrifluoride with a nitro group using nitric acid.

Experimental Protocol

Materials:

  • 2-Fluorobenzotrifluoride

  • 98% Nitric Acid (HNO₃)

  • Ice

  • Water (deionized)

  • Methylene Chloride (CH₂Cl₂)

  • Sodium Carbonate solution (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

  • Cooling bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask, place 98% nitric acid. Begin stirring and cool the flask to approximately -20°C to -15°C using a cooling bath.

  • Addition of Substrate: Slowly add 2-fluorobenzotrifluoride dropwise to the cooled nitric acid via the dropping funnel. Maintain the reaction temperature between -20°C and -15°C throughout the addition. The addition should take approximately 2 hours.

  • Reaction Monitoring: After the complete addition of 2-fluorobenzotrifluoride, continue stirring the reaction mixture at the same temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add methylene chloride to extract the organic products. Separate the organic layer.

  • Washing: Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid, followed by washing with water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the methylene chloride using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product will likely be a mixture of isomers. Separation of the desired this compound from other isomers (e.g., 2-fluoro-5-nitrobenzotrifluoride) can be achieved by fractional distillation under reduced pressure or by column chromatography.

Data Presentation

The following table presents hypothetical quantitative data based on analogous nitration reactions of substituted benzotrifluorides. Actual yields and isomer ratios may vary depending on the precise reaction conditions.

ParameterValue
Starting Material 2-Fluorobenzotrifluoride
Reagents 98% Nitric Acid
Reaction Temperature -20°C to -15°C
Reaction Time ~2.5 hours
Crude Yield 85-95%
Isomer Distribution (Hypothetical)
This compoundMajor Isomer
Other isomers (e.g., 2-fluoro-5-nitro)Minor Isomers
Purity (after purification) >98%

Synthesis Workflow

SynthesisWorkflow Start 2-Fluorobenzotrifluoride Nitration Nitration (98% HNO3, -20 to -15°C) Start->Nitration Quench Quenching (Ice/Water) Nitration->Quench Extract Extraction (CH2Cl2) Quench->Extract Wash Washing (Na2CO3, H2O) Extract->Wash Dry Drying & Solvent Removal (MgSO4, Rotovap) Wash->Dry Purify Purification (Distillation/Chromatography) Dry->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound via nitration.

Alternative Synthetic Route: Halogen Exchange

An alternative approach to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This would involve the fluorination of a suitable precursor such as 2-chloro-3-nitrobenzotrifluoride.

Conceptual Protocol

Reactants:

  • 2-Chloro-3-nitrobenzotrifluoride

  • A fluoride source (e.g., potassium fluoride, cesium fluoride)

  • A high-boiling point aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt)

General Procedure:

  • A mixture of 2-chloro-3-nitrobenzotrifluoride, the fluoride source, and the solvent would be heated.

  • The reaction progress would be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction mixture would be cooled, diluted with water, and the product extracted with a suitable organic solvent.

  • The organic layer would be washed, dried, and the solvent removed to yield the crude product, which would then be purified.

Reaction Scheme

HalexReaction Precursor 2-Chloro-3-nitrobenzotrifluoride Fluorination Fluorination (KF or CsF, High Temp.) Precursor->Fluorination Halogen Exchange Product This compound Fluorination->Product

Application Notes and Protocols: 2-Fluoro-3-nitrobenzotrifluoride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride (CAS No. 61324-97-8) is a valuable fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom activated by the strong electron-withdrawing effects of an adjacent nitro group and a trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functionalities, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of substituted aniline derivatives, which are common precursors to biologically active compounds such as kinase inhibitors.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 61324-97-8
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.1 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically ≥98%

Safety Precautions: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Synthesis of 2-(Substituted-anilino)-3-nitrobenzotrifluorides via Nucleophilic Aromatic Substitution

The primary application of this compound is its use as an electrophile in SNAr reactions. The fluorine atom is an excellent leaving group in this context due to the electronic activation of the aromatic ring. A general scheme for the reaction with substituted anilines is presented below.

SNAr_Reaction cluster_reactants Reactants cluster_product Product Reactant1 This compound Product 2-(Substituted-anilino)-3-nitrobenzotrifluoride Reactant1->Product SNA_r Reactant2 Substituted Aniline Reactant2->Product Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RTK Binds to ATP-binding site ATP ATP ATP->RTK

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful methodology in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. 2-Fluoro-3-nitrobenzotrifluoride (CAS No. 61324-97-8) is a highly activated substrate for SNAr reactions, making it a valuable building block in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and meta to the fluorine atom, significantly lowers the electron density of the aromatic ring. This electronic arrangement greatly facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex, leading to efficient substitution of the fluoride, which is an excellent leaving group in this context.

The strategic incorporation of the 3-nitro-2-(trifluoromethyl)phenyl moiety into molecules is of particular interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes provide detailed protocols for performing SNAr reactions on this compound with various classes of nucleophiles, including amines, alkoxides, and thiols, along with representative data and mechanistic insights.

Reaction Mechanism and Key Principles

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho-nitro and meta-trifluoromethyl groups.

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of the fluoride ion, a very effective leaving group in SNAr reactions, to yield the substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially when using strong bases.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 3-nitro-2-(trifluoromethyl)anilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF8012>90 (estimated)
MorpholineDIPEADMSO508>95 (estimated)
PiperidineK₂CO₃DMFRT16>95 (estimated)

Note: Yields are estimated based on reactions with analogous substrates and may vary.

Protocol 2: Reaction with Alkoxides and Phenoxides

This protocol outlines the synthesis of 2-alkoxy- and 2-aryloxy-3-nitrobenzotrifluoride derivatives.

Materials:

  • This compound

  • Alcohol or Phenol (1.1 - 1.2 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 - 1.2 eq) and dissolve it in the chosen anhydrous solvent.

  • If using NaH, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHFRT6High (estimated)
PhenolK₂CO₃DMF10012High (estimated)
4-MethoxyphenolK₂CO₃DMF10012High (estimated)

Note: Yields are estimated based on reactions with analogous substrates and may vary.

Protocol 3: Reaction with Thiols

This protocol describes the synthesis of 2-(alkylthio)- and 2-(arylthio)-3-nitrobenzotrifluoride derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare the thiolate by either:

    • Method A (K₂CO₃): Dissolve the thiol (1.1 eq) in DMF and add K₂CO₃ (1.2 eq). Stir for 20-30 minutes at room temperature.

    • Method B (NaH): Dissolve the thiol (1.1 eq) in THF, cool to 0 °C, and add NaH (1.2 eq). Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRT4>90 (estimated)
Benzyl mercaptanNaHTHFRT6>90 (estimated)

Note: Yields are estimated based on reactions with analogous substrates and may vary. A related reaction involving the synthesis of 2-amino-3-nitro-5-fluorobenzotrifluoride from 2-acetylamino-5-fluorobenzotrifluoride via nitration and subsequent hydrolysis proceeds with a 57% yield.[1]

Workflow and Logic Diagrams

SNAr_Workflow start Start: Select Nucleophile (Amine, Alcohol/Phenol, Thiol) reagents Prepare Reagents: - this compound (1.0 eq) - Nucleophile (1.1-1.5 eq) - Base (e.g., K₂CO₃, NaH, DIPEA) - Anhydrous Solvent (DMF, THF, DMSO) start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup base_addition Add Base to Nucleophile (if applicable, e.g., for alcohols/thiols) setup->base_addition substrate_addition Add this compound base_addition->substrate_addition reaction Stir at Appropriate Temperature (RT to 100 °C) substrate_addition->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Complete purification Purify Crude Product: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Characterize Final Product purification->product

References

Application Notes: Reduction of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 2-Fluoro-3-nitrobenzotrifluoride is a critical transformation in synthetic organic chemistry, yielding 2-Fluoro-3-(trifluoromethyl)aniline. This aniline derivative is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group can impart unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. The selective reduction of the nitro group in the presence of other functional groups like fluoride and trifluoromethyl is a key challenge that requires careful selection of reagents and reaction conditions.

Key Applications of the Product

2-Fluoro-3-(trifluoromethyl)aniline serves as a crucial building block in the development of:

  • Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs) where the specific substitution pattern is essential for biological activity.

  • Agrochemicals: In the synthesis of novel herbicides, insecticides, and fungicides.

  • Materials Science: For the creation of high-performance polymers and liquid crystals.

Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of method depends on factors such as the presence of other functional groups, desired selectivity, scalability, and cost. For this compound, the primary methods include:

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method. It typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2][3] It is generally a clean reaction with water as the only byproduct.

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are robust and cost-effective.[4] The Fe/HCl system is a common choice for its effectiveness and relatively mild conditions.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C.[4] It avoids the need for high-pressure hydrogen gas, making it a safer alternative for laboratory-scale synthesis.

  • Other Reducing Agents: Reagents like tin(II) chloride (SnCl2) are also effective for the chemoselective reduction of nitro groups.[4]

Each of these methods offers distinct advantages and may require optimization to achieve the desired yield and purity of 2-Fluoro-3-(trifluoromethyl)aniline.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using a standard catalytic hydrogenation setup.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (N₂ or Ar) to remove air.

  • Evacuate the inert gas and introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm (or using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (MeOH or EtOH).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-3-(trifluoromethyl)aniline.

  • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol outlines the reduction using a classic metal-acid system.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) and Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mechanical stirrer

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents) to the solvent mixture.

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount) dropwise.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Maintain the reaction at reflux and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-3-(trifluoromethyl)aniline.

  • Purify the product as needed.

Data Presentation

Table 1: Comparison of Reduction Methods for this compound

ParameterCatalytic Hydrogenation (Pd/C)Metal/Acid (Fe/HCl)Transfer Hydrogenation (Pd/C, HCOONH₄)
Reducing Agent H₂ gasIron PowderAmmonium Formate
Catalyst 10% Pd/CHCl (catalytic)10% Pd/C
Solvent Methanol or EthanolEthanol/WaterMethanol or Ethanol
Temperature Room TemperatureReflux (approx. 80-90 °C)Reflux (approx. 65-75 °C)
Reaction Time 4 - 8 hours2 - 4 hours1 - 3 hours
Typical Yield > 90%80 - 90%> 90%
Work-up Filtration and solvent removalFiltration, neutralization, extractionFiltration and solvent removal
Safety Considerations Handling of H₂ gas under pressureExothermic reaction, handling of acidFlammable solvents

Mandatory Visualization

Reaction_Pathway General Reaction for the Reduction of this compound cluster_reactants Reactant cluster_reagents Reducing Agent cluster_products Product reactant This compound (C₇H₃F₄NO₂) reagents [H] (e.g., H₂/Pd-C, Fe/HCl) reactant->reagents product 2-Fluoro-3-(trifluoromethyl)aniline (C₇H₅F₄N) reagents->product

Caption: Chemical transformation of this compound to 2-Fluoro-3-(trifluoromethyl)aniline.

Experimental_Workflow Experimental Workflow for Catalytic Hydrogenation start Start dissolve 1. Dissolve Substrate (this compound in MeOH) start->dissolve add_catalyst 2. Add Catalyst (10% Pd/C) dissolve->add_catalyst setup_reaction 3. Setup Reaction (Purge with N₂, introduce H₂) add_catalyst->setup_reaction run_reaction 4. Run Reaction (Stir at RT, monitor by TLC/GC) setup_reaction->run_reaction reaction_complete Reaction Complete? run_reaction->reaction_complete reaction_complete->run_reaction No workup 5. Work-up (Purge with N₂, filter catalyst) reaction_complete->workup Yes purification 6. Purification (Concentrate filtrate, purify if needed) workup->purification end End Product (2-Fluoro-3-(trifluoromethyl)aniline) purification->end

Caption: Step-by-step workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated anilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-3-(trifluoromethyl)aniline, in particular, serves as a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and compounds with anticancer properties.[1] This document provides a detailed protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)aniline from 2-Fluoro-3-nitrobenzotrifluoride via catalytic hydrogenation, a common and efficient method for the reduction of nitroarenes.

Reaction Principle

The synthesis involves the reduction of the nitro group of this compound to an amino group, yielding 2-Fluoro-3-(trifluoromethyl)aniline. This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas is used as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is generally clean and high-yielding.

Experimental Protocols

This section details a representative protocol for the catalytic hydrogenation of this compound. The following procedure is based on established methods for the reduction of similar nitrobenzotrifluoride derivatives.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium on Carbon (10 wt%)-Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Hydrogen Gas (H₂)High Purity-
Nitrogen Gas (N₂)High Purity-
Diatomaceous Earth (e.g., Celite®)-Commercially Available
Rotary Evaporator--
Hydrogenation Apparatus--
Standard Glassware--

Procedure:

  • Reactor Setup: A hydrogenation reactor is charged with this compound and methanol.

  • Inerting: The reactor is sealed and the atmosphere is replaced with nitrogen gas to ensure an inert environment.

  • Catalyst Addition: The palladium on carbon catalyst is carefully added to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas, and the mixture is stirred at a controlled temperature and pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Filtration: Upon completion, the reaction mixture is purged with nitrogen gas. The catalyst is then removed by filtration through a pad of diatomaceous earth.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 2-Fluoro-3-(trifluoromethyl)aniline can be purified by distillation under reduced pressure to obtain the final product with high purity.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Product2-Fluoro-3-(trifluoromethyl)aniline-
Catalyst10% Pd/C[3]
SolventMethanol[3]
Temperature40-45 °C[3]
PressureAtmospheric[3]
Reaction Time4-5 hours[3]
Typical Yield>90% (based on analogous reactions)[2]

Product Characterization:

The identity and purity of the synthesized 2-Fluoro-3-(trifluoromethyl)aniline can be confirmed by various spectroscopic methods.

PropertyValueReference
Appearance Pale yellow liquid[4]
Molecular Formula C₇H₅F₄N[4]
Molecular Weight 179.12 g/mol [4]
Boiling Point 189 °C[1]
Density 1.39 g/mL at 25 °C[1]
Refractive Index n20/D 1.462[1]
¹H NMR (CDCl₃) Consistent with structure[5]
FTIR (Neat) Characteristic peaks for N-H and C-F bonds[4]
Mass Spectrum M⁺ peak at m/z 179-

Diagrams

ReactionPathway Reaction Pathway for the Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline Start This compound Product 2-Fluoro-3-(trifluoromethyl)aniline Start->Product Catalytic Hydrogenation Reagents H₂, 10% Pd/C Methanol, 40-45°C

Caption: Synthetic route from this compound.

ExperimentalWorkflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Reactor with Starting Material and Solvent B Inert with Nitrogen A->B C Add Catalyst B->C D Introduce Hydrogen Gas C->D E Stir at 40-45°C D->E F Monitor Reaction Progress (TLC/GC) E->F G Purge with Nitrogen F->G H Filter off Catalyst G->H I Remove Solvent (Rotary Evaporation) H->I J Purify by Distillation (Optional) I->J Product Product J->Product Final Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Use of 2-Fluoro-3-nitrobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-3-nitrobenzotrifluoride as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this building block, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, offers a versatile platform for the development of potent herbicides, fungicides, and insecticides. The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity of molecules, while the fluoro and nitro groups provide reactive handles for further chemical modifications.[1]

Application in the Synthesis of a Novel Phenylamide Fungicide Analogue

This document outlines a representative synthetic pathway for a novel phenylamide fungicide analogue starting from this compound. The core of this synthesis involves the reduction of the nitro group to form the corresponding aniline, which is a crucial precursor for many agrochemicals.[2][3] This aniline is then coupled with a suitable carboxylic acid to yield the final amide product. This class of compounds is of significant interest in agrochemical research due to their potential to exhibit fungicidal activity.

Overall Synthetic Scheme

The synthesis is a two-step process starting with the reduction of this compound to 2-fluoro-3-(trifluoromethyl)aniline. This intermediate is then acylated with a substituted benzoyl chloride to yield the target phenylamide fungicide analogue.

This compound This compound 2-Fluoro-3-(trifluoromethyl)aniline 2-Fluoro-3-(trifluoromethyl)aniline This compound->2-Fluoro-3-(trifluoromethyl)aniline Step 1: Nitro Group Reduction Target Phenylamide Fungicide Target Phenylamide Fungicide 2-Fluoro-3-(trifluoromethyl)aniline->Target Phenylamide Fungicide Step 2: Amide Coupling

Caption: Overall synthetic scheme for the target fungicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline from this compound (Step 1)

This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This is a standard and efficient method for this transformation.[3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

Methodology:

  • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on carbon (0.05 eq) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-3-(trifluoromethyl)aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Reactant Dissolve this compound in Ethanol Add Catalyst Add 10% Pd/C Dissolve Reactant->Add Catalyst Seal and Purge Seal Vessel, Purge with N2 then H2 Add Catalyst->Seal and Purge Pressurize Pressurize with H2 (50 psi) Seal and Purge->Pressurize Stir Stir at Room Temperature (4-6h) Pressurize->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Vent and Purge Vent H2, Purge with N2 Monitor->Vent and Purge Filter Filter through Celite Vent and Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Fungicide Fungicide FungalCell Fungal Cell Fungicide->FungalCell Uptake SDH Succinate Dehydrogenase (SDH) Fungicide->SDH Inhibition Mitochondrion Mitochondrion FungalCell->Mitochondrion ETC Electron Transport Chain SDH->ETC Part of ATP ATP Production ETC->ATP Drives CellDeath Fungal Cell Death ATP->CellDeath Disruption leads to

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 2-Fluoro-3-nitrobenzotrifluoride is a valuable building block in medicinal chemistry due to the presence of three distinct functionalities: a fluorine atom, a nitro group, and a trifluoromethyl group. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

These application notes provide an overview of the potential palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific literature examples for this exact substrate are limited, the following protocols are based on established methodologies for structurally similar fluorinated and nitro-substituted aromatic compounds and serve as a guide for reaction development and optimization. The a C-F bond is generally strong, its activation and participation in cross-coupling reactions can be achieved under appropriate catalytic conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl structures.

General Reaction Scheme
Suzuki-Miyaura Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018Data not available
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9012Data not available
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11024Data not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[1] This reaction is essential for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[2]

General Reaction Scheme
Buchwald-Hartwig Reaction Scheme

Caption: General scheme of the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11016Data not available
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10020Data not available
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF8024Data not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally. The presence of the nitro group may be incompatible with strong bases like NaOtBu, and alternative weaker bases like K₂CO₃ or Cs₂CO₃ should be considered.[3]

Sonogashira Coupling

The Sonogashira coupling is a C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme
Sonogashira Reaction Scheme

Caption: General scheme of the Sonogashira coupling of this compound with a terminal alkyne.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT8Data not available
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF5012Data not available
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)K₂CO₃Acetonitrile6010Data not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a valuable tool for the synthesis of complex olefinic structures.

General Reaction Scheme
Heck Reaction Scheme

Caption: General scheme of the Heck reaction of this compound with an alkene.

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

  • Add DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10018Data not available
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile9024Data not available
3CyclohexenePdCl₂(dppf) (3)-NaOAcDMA12016Data not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Visualizations

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Substrates & Base (this compound, Coupling Partner, Base) B 2. Add Catalyst & Ligand (Palladium Source, Ligand) A->B C 3. Add Solvent B->C D 4. Degas Reaction Mixture (e.g., Argon Purge) C->D E 5. Heat to Desired Temperature & Stir for Specified Time D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Quench Reaction & Extraction F->G H 8. Dry Organic Layer & Concentrate G->H I 9. Purify Crude Product (Column Chromatography) H->I J J I->J Characterization (NMR, MS)

General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr_prime Ar'-B(OR)₂ RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Ar-X AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord ArPdAmine Ar-Pd(II)-NR¹R²(L₂) AmineCoord->ArPdAmine HNR¹R², Base RedElim Reductive Elimination ArPdAmine->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-3-nitrobenzotrifluoride in New Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 2-Fluoro-3-nitrobenzotrifluoride as a building block for the synthesis of novel, high-performance materials. The unique electronic properties of this molecule, arising from the presence of electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, render the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for creating a diverse range of functionalized monomers and polymers.

The incorporation of the fluorinated moiety into polymeric backbones can impart desirable characteristics such as enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These properties are highly sought after in advanced materials for aerospace, electronics, and biomedical applications.

Core Derivatization Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route for derivatizing this compound is through a nucleophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, facilitating the displacement of the fluoride ion by a variety of nucleophiles. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

A key application of this derivatization is the synthesis of novel diamine monomers. These monomers can then be polymerized with various dianhydrides or diacids to produce high-performance polymers such as polyimides and polyamides.

Synthesis of a Novel Diamine Monomer from this compound

A common strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of this compound with a bisphenol in the presence of a weak base to form a dinitro intermediate.

  • Reduction: Reduction of the nitro groups of the intermediate to form the corresponding diamine monomer.

Derivatization_Workflow This compound This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr_Reaction Bisphenol_Nucleophile Bisphenol (e.g., Bisphenol A) Bisphenol_Nucleophile->SNAr_Reaction Dinitro_Intermediate Dinitro Intermediate SNAr_Reaction->Dinitro_Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reduction Reduction of Nitro Groups Dinitro_Intermediate->Reduction Reducing Agent (e.g., Pd/C, H₂ or Hydrazine) Diamine_Monomer Novel Fluorinated Diamine Monomer Reduction->Diamine_Monomer Polymerization Polycondensation Diamine_Monomer->Polymerization High_Performance_Polymer High-Performance Polymer (e.g., Polyimide) Polymerization->High_Performance_Polymer Dianhydride Dianhydride Dianhydride->Polymerization

Caption: Synthetic workflow for a novel fluorinated diamine and subsequent polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Dinitro Intermediate via SNAr Reaction

This protocol describes the synthesis of a dinitro compound from this compound and Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Methanol

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Bisphenol A, this compound, and anhydrous potassium carbonate in DMF and toluene.

  • Heat the reaction mixture to reflux and remove the water-toluene azeotrope.

  • After the removal of water, continue the reaction at a suitable temperature (e.g., 150 °C) for a specified time (e.g., 8 hours), monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the product.

  • Filter the crude product, wash thoroughly with water and then with methanol to remove unreacted starting materials and inorganic salts.

  • Dry the purified dinitro intermediate in a vacuum oven.

Protocol 2: Synthesis of the Diamine Monomer by Reduction

This protocol outlines the reduction of the dinitro intermediate to the corresponding diamine.

Materials:

  • Dinitro Intermediate from Protocol 1

  • Palladium on activated carbon (10% Pd/C)

  • Hydrazine monohydrate or Hydrogen gas

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the dinitro intermediate in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • While stirring vigorously, add hydrazine monohydrate dropwise at reflux temperature, or bubble hydrogen gas through the solution at a controlled pressure and temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, filter the hot solution through a bed of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine monomer.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the purified diamine monomer.

Protocol 3: Synthesis of a Fluorinated Polyimide

This protocol describes the polycondensation of the synthesized diamine monomer with a dianhydride to form a polyimide.

Materials:

  • Purified Diamine Monomer from Protocol 2

  • Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous DMAc.

  • Once the diamine has completely dissolved, add an equimolar amount of the dianhydride in one portion.

  • Stir the reaction mixture at room temperature under nitrogen for 24 hours to form a viscous poly(amic acid) solution.

  • The poly(amic acid) solution can be cast into a film on a glass plate and then thermally imidized by heating in a programmable oven with a nitrogen atmosphere. A typical heating profile would be: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.

  • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and characterization of fluorinated polymers derived from analogues of this compound. These values can serve as a benchmark for the development of new materials based on the target molecule.

Table 1: Reaction Conditions and Yields for Diamine Monomer Synthesis

Starting FluoronitrobenzeneNucleophileBaseSolventTemp (°C)Time (h)Dinitro Yield (%)Diamine Yield (%)
2-Chloro-5-nitrobenzotrifluoride1,4-CyclohexanediolK₂CO₃DMF150108590
4-Chloro-3-nitrobenzotrifluoride1,5-DihydroxynaphthaleneK₂CO₃DMF160128288

Data is compiled from analogous reactions reported in the literature and is intended for illustrative purposes.

Table 2: Properties of Fluorinated Polyimides

Diamine MonomerDianhydrideInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)5% Weight Loss Temp. (°C)
Diamine from 2-Chloro-5-nitrobenzotrifluoride6FDA0.65958280510
Diamine from 4-Chloro-3-nitrobenzotrifluoridePMDA0.581106310530

Data is compiled from analogous polymers reported in the literature and is intended for illustrative purposes.

Logical Relationships and Potential Applications

The derivatization of this compound opens up a pathway to a wide array of advanced materials with tailored properties. The logical progression from the starting material to final application is illustrated below.

Applications_Diagram cluster_0 Synthesis Pathway cluster_1 Potential Applications Start 2-Fluoro-3- nitrobenzotrifluoride Derivatization Derivatization (e.g., SNAr) Start->Derivatization Monomers Functional Monomers (Diamines, Diols, etc.) Derivatization->Monomers Polymerization Polymerization Monomers->Polymerization Drug_Delivery Drug Delivery Systems Monomers->Drug_Delivery Functional Handles for Drug Conjugation Polymers High-Performance Fluorinated Polymers Polymerization->Polymers Aerospace Aerospace (Composites, Coatings) Polymers->Aerospace High Thermal Stability Chemical Resistance Electronics Microelectronics (Dielectric films, Substrates) Polymers->Electronics Low Dielectric Constant Good Processability Biomedical Biomedical Devices (Implants, Membranes) Polymers->Biomedical Biocompatibility Durability

Caption: Logical flow from this compound to potential applications.

These application notes and protocols provide a solid foundation for researchers and scientists to explore the derivatization of this compound for the creation of novel materials with exceptional properties. The versatility of the SNAr reaction on this substrate allows for a high degree of molecular design, paving the way for next-generation polymers and functional materials.

Application Notes and Protocols: Reaction of 2-Fluoro-3-nitrobenzotrifluoride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the trifluoromethyl (-CF₃) groups, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position serves as an excellent leaving group, allowing for the facile introduction of a variety of nucleophiles. This application note provides detailed protocols for the reaction of this compound with primary, secondary, and aromatic amines to generate a diverse library of 2-(amino)-3-nitrobenzotrifluoride derivatives. These products are key intermediates for the synthesis of bioactive molecules, including kinase inhibitors.

The reaction proceeds via a Meisenheimer complex intermediate, a general mechanism for nucleophilic aromatic substitution. The high electrophilicity of the carbon bearing the fluorine atom facilitates the attack by the amine nucleophile. The resulting intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired substituted product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the reaction of this compound with various classes of amines. The data is compiled based on analogous reactions of activated fluoroaromatic compounds and should be considered as a starting point for optimization.[1]

Table 1: Reaction with Primary and Secondary Aliphatic Amines

EntryAmineSolventBaseTemperature (°C)Time (h)Yield (%)
1n-ButylamineDMFK₂CO₃80485-95
2CyclohexylamineDMSOEt₃N90680-90
3PiperidineNMPK₂CO₃100390-98
4MorpholineDMFDIPEA80588-96

Table 2: Reaction with Aromatic Amines (Anilines)

EntryAniline DerivativeSolventBaseTemperature (°C)Time (h)Yield (%)
1AnilineDMFNa₂CO₃1201275-85
24-MethoxyanilineDMSOK₂CO₃1101080-90
34-ChloroanilineNMPCs₂CO₃1301670-80
43-AminopyridineDMFK₂CO₃1201470-85

Experimental Protocols

The following are general protocols for the reaction of this compound with amines.

Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines

Materials:

  • This compound

  • Aliphatic amine (e.g., n-butylamine, piperidine)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the aliphatic amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Reaction with Aromatic Amines (Anilines)

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, 4-methoxyaniline)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aromatic amine (1.1 - 1.5 eq).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the base (1.5 - 2.0 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water, which may precipitate the product. If so, filter, wash with water, and dry.

  • If the product does not precipitate, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start reactants Combine this compound, amine, base, and solvent start->reactants reaction Heat and stir under inert atmosphere reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purification by chromatography or recrystallization workup->purification product Characterize final product purification->product

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

Derivatives of 2-(amino)-3-nitrobenzotrifluoride are valuable scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the amino and nitro groups provide handles for further chemical modifications. A significant application of these scaffolds is in the development of kinase inhibitors for cancer therapy.

Many kinase inhibitors target the ATP-binding site of kinases, which are often dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival. The 2-(arylamino)-3-nitrobenzotrifluoride core can be elaborated to mimic the hinge-binding motif of ATP, a common feature in many kinase inhibitors. For instance, the aniline nitrogen can form crucial hydrogen bonds with the kinase hinge region, while the benzotrifluoride moiety can occupy the hydrophobic pocket. Further modifications on the aniline ring can be used to achieve selectivity and potency for specific kinases.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to Inhibitor 2-(Arylamino)-3-nitro- benzotrifluoride Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

References

Application Notes and Protocols for Reactions of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-nitrobenzotrifluoride (CAS 61324-97-8) is a highly activated aromatic precursor valuable in the synthesis of complex organic molecules. Its utility primarily stems from the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and meta to a fluorine atom. This electronic arrangement renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom acts as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles to generate diverse substituted benzotrifluoride derivatives.[1]

These derivatives are significant building blocks in medicinal chemistry and materials science. The trifluoromethyl group is a key pharmacophore known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Consequently, molecules derived from this precursor are integral to the development of novel pharmaceuticals and advanced materials.[4]

These application notes provide detailed protocols for the SNAr of this compound with common classes of nucleophiles, including amines, alcohols, and thiols. The provided data and methodologies serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the SNAr, which proceeds via a two-step addition-elimination mechanism. The electron-deficient aromatic ring is attacked by a nucleophile at the carbon bearing the fluorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and stabilized by the nitro and trifluoromethyl groups. In the subsequent, rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for the reaction of this compound with various nucleophiles. These protocols are based on established methodologies for similar activated fluoroaromatic compounds and serve as a starting point for optimization.[1][5]

Reaction with Amine Nucleophiles (N-Arylation)

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted 2-amino-3-nitrobenzotrifluoride derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds and other complex molecules for drug discovery.

General Protocol:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base (1.2 - 2.0 eq), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stir the reaction mixture at a temperature ranging from room temperature to 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[1][5]

Quantitative Data Summary (Exemplary)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80485-95
MorpholineEt₃NMeCN60690-98
PiperidineK₂CO₃DMSO80388-96
BenzylamineEt₃NDMF70582-92

Note: The data presented are typical ranges and may require optimization for specific substrates and reaction scales.

workflow_snar_amine sub 1. Add this compound, Solvent, and Base to Flask nuc 2. Add Amine Nucleophile sub->nuc react 3. Heat and Monitor Reaction (TLC/LC-MS) nuc->react workup 4. Aqueous Work-up and Extraction react->workup purify 5. Purification (Chromatography/Recrystallization) workup->purify

Caption: Experimental workflow for SNAr with amines.

Reaction with Oxygen Nucleophiles (O-Arylation)

The reaction with alcohols or phenols, typically in the form of their corresponding alkoxides or phenoxides, yields 2-alkoxy- or 2-aryloxy-3-nitrobenzotrifluoride ethers.

General Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol or phenol (1.2 - 1.5 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or DMF.

  • At 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 - 1.3 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary (Exemplary)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PhenolNaHTHF60875-85
MethanolNaHTHF601270-80
tert-ButanolKOtBuTHF80680-90
4-MethoxyphenolK₂CO₃DMF100585-95

Note: The data presented are typical ranges and may require optimization for specific substrates and reaction scales.

Reaction with Sulfur Nucleophiles (S-Arylation)

Thiols react readily with this compound to form 2-thioether derivatives. These reactions often proceed under mild conditions due to the high nucleophilicity of the thiolate anion.

General Protocol:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable solvent like DMF, DMSO, or ethanol.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.2 eq) to generate the thiolate in situ. Stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Exemplary)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF25290-98
EthanethiolNaOHEthanol40385-95
Benzyl mercaptanK₂CO₃DMSO252.592-99
4-ChlorothiophenolK₂CO₃DMF50488-96

Note: The data presented are typical ranges and may require optimization for specific substrates and reaction scales.

Applications in Drug Development and Materials Science

The 2-substituted-3-nitrobenzotrifluoride scaffold is a key structural motif in various areas of research and development.

  • Pharmaceutical Intermediates: The products of these SNAr reactions are versatile intermediates. For example, the nitro group can be readily reduced to an amine, which can then be further functionalized. This amine provides a handle for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.[3] The trifluoromethyl group often enhances the pharmacological profile of the final drug candidate.[2]

  • Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is beneficial in agrochemical design. Derivatives of this compound can serve as precursors for novel herbicides and pesticides.

  • Advanced Materials: The unique electronic properties and stability conferred by the fluorinated groups make these compounds attractive for the synthesis of high-performance polymers, liquid crystals, and other advanced materials.[4] These materials may find applications in electronics, aerospace, and specialized coatings.[4]

applications sub This compound amines Reaction with Amines sub->amines alcohols Reaction with Alcohols sub->alcohols thiols Reaction with Thiols sub->thiols pharma pharma amines->pharma Pharmaceuticals materials materials alcohols->materials Advanced Materials agro agro thiols->agro Agrochemicals

Caption: Application pathways for derivatives.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of substituted aromatic compounds via Nucleophilic Aromatic Substitution. The high reactivity of this substrate allows for the efficient incorporation of amine, ether, and thioether functionalities under relatively mild conditions. The resulting products are valuable intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and data provided herein offer a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-3-nitrobenzotrifluoride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
TN-01 Low to no yield of the desired this compound. - Incomplete reaction. - Suboptimal reaction temperature. - Inactive nitrating agent. - Poor quality starting material.- Extend the reaction time. - Carefully monitor and control the reaction temperature within the optimal range. - Use freshly prepared nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid). - Ensure the purity of the starting 2-fluorobenzotrifluoride.
TN-02 Formation of multiple isomers, complicating purification. - The trifluoromethyl group is a meta-director, while the fluoro group is an ortho-, para-director. This can lead to a mixture of isomers.[1] - Reaction temperature is too high, reducing selectivity.- Maintain a low reaction temperature (e.g., 0-10°C) to favor the desired isomer. - Employ purification techniques such as fractional distillation or chromatography to separate the isomers.[1]
TN-03 Presence of dinitro derivatives in the product mixture. - Excess of nitrating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent slowly to the reaction mixture while maintaining a low temperature.
TN-04 Difficulty in isolating the product from the reaction mixture. - The product may be an oil, making precipitation difficult.[2] - Incomplete quenching of the reaction.- After quenching with ice-water, perform an extraction with a suitable organic solvent (e.g., dichloromethane).[3] - Ensure the reaction is fully quenched by adding a sufficient amount of ice-water.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: How can I confirm the identity and purity of the synthesized this compound?

A2: Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be used to confirm the structure and assess the purity of the final product.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[4] Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, within a fume hood.

Q4: Can other nitrating agents be used for this synthesis?

A4: While a mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for benzotrifluoride derivatives, other nitrating systems could potentially be employed.[4] However, the reaction conditions would need to be optimized for any alternative agent.

Experimental Protocol: Synthesis of this compound

This protocol is a suggested methodology based on the synthesis of related compounds. Optimization may be required to achieve the desired yield and purity.

Materials:

  • 2-Fluorobenzotrifluoride

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 2-fluorobenzotrifluoride to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the flask containing the 2-fluorobenzotrifluoride solution over a period of 1-2 hours. The temperature of the reaction mixture should be maintained between 0°C and 10°C throughout the addition.[4]

  • After the addition is complete, continue stirring the mixture at room temperature for an additional hour.[3]

  • Carefully pour the reaction mixture onto a mixture of ice and water.[3]

  • Extract the product with dichloromethane (2 x 250 ml).[3]

  • Wash the combined organic extracts with water (2 x 100 ml).[3]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[3]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Data Presentation

Table 1: Reaction Conditions for Nitration of Benzotrifluoride Derivatives

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeCrude Yield (%)Reference
2-Acetylamino-5-fluorobenzotrifluorideFuming nitric acid / Concentrated sulfuric acid10-2090 minutesNot specified[2]
2,5-DifluorobenzotrifluorideFuming nitric acid / Fuming sulfuric acid5090 minutes62[2]
BenzotrifluorideFuming nitric acid / Concentrated sulfuric acid20-301 hour91[3]

Visualizations

experimental_workflow start Start step1 Mix 2-Fluorobenzotrifluoride and Conc. H2SO4 at 0-5°C start->step1 step3 Slowly Add Nitrating Mixture to Reaction Flask (0-10°C) step1->step3 step2 Prepare Nitrating Mixture (Fuming HNO3 + Conc. H2SO4) step2->step3 step4 Stir at Room Temperature for 1 hour step3->step4 step5 Quench Reaction with Ice-Water step4->step5 step6 Extract Product with Dichloromethane step5->step6 step7 Wash and Dry Organic Layer step6->step7 step8 Solvent Evaporation step7->step8 step9 Purification (Vacuum Distillation/Chromatography) step8->step9 end End Product: This compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Yield or Impure Product q1 Check for Isomer Formation (GC-MS, NMR) start->q1 a1_yes Optimize Reaction Temperature (Lower for higher selectivity) q1->a1_yes Isomers Detected a1_no Investigate Reaction Completion q1->a1_no No Significant Isomers q2 Check for Dinitro Compounds a1_no->q2 a2_yes Reduce Amount of Nitrating Agent q2->a2_yes Dinitro Compounds Present a2_no Verify Starting Material Purity and Reagent Activity q2->a2_no No Dinitro Compounds

References

Technical Support Center: Purification of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-nitrobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Question: My GC analysis after fractional distillation still shows significant amounts of isomeric impurities. How can I improve the separation?

  • Answer:

    • Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a packed column with Raschig rings or metal sponges). For isomers with very close boiling points, a longer column is necessary.

    • Optimize Heating Rate: A slow and steady heating rate is crucial. A rapid temperature increase will cause different components to boil and co-distill. Use a heating mantle with a fine controller and ensure the distillation pot is well-insulated.

    • Maintain a Proper Reflux Ratio: Adjust the heating to ensure a steady reflux in the column. A higher reflux ratio (more vapor condensing and returning to the pot) generally leads to better separation.

    • Vacuum Control: Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Use a high-quality vacuum pump and a pressure controller.

Issue 2: The compound appears to be decomposing in the distillation pot.

  • Question: I am observing darkening of the material in the distillation flask and a lower than expected yield. What is happening?

  • Answer: Nitroaromatic compounds can be susceptible to thermal decomposition at elevated temperatures.

    • Use Vacuum Distillation: To lower the boiling point of the compound, perform the distillation under reduced pressure. This is the most effective way to prevent thermal decomposition.

    • Keep the Temperature as Low as Possible: Only heat the distillation pot to the temperature necessary to achieve a slow, steady distillation rate. Avoid excessive heating.

    • Minimize Distillation Time: Plan the distillation to be as efficient as possible to minimize the time the compound is exposed to high temperatures.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Question: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling, even with seeding. What should I do?

  • Answer:

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

      • Add a seed crystal of pure this compound if available.

      • Cool the solution to a lower temperature using an ice bath or refrigerator.

    • Increase Concentration: You may have used too much solvent. Slowly evaporate some of the solvent and try to cool the solution again.

    • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For fluorinated nitroaromatics, consider solvents like ethanol, methanol, isopropanol, or mixtures with water.

Issue 2: The resulting crystals are oily and impure.

  • Question: After recrystallization, the product is an oil or the crystals appear discolored and GC analysis shows low purity. How can I fix this?

  • Answer:

    • Use a Different Solvent: The impurities may have similar solubility properties to your target compound in the chosen solvent. Experiment with different solvents to find one that selectively dissolves the impurities or the product, but not both at the same temperature.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

Issue 1: Co-elution of the desired product and impurities.

  • Question: I am unable to achieve baseline separation between this compound and its isomers using my current HPLC method. What can I do?

  • Answer:

    • Optimize the Stationary Phase: For fluorinated aromatic compounds, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or other fluorinated phenyl phase) can offer unique selectivity compared to standard C18 columns.[1] These phases can interact differently with the fluorinated and nitro groups, potentially resolving isomers.

    • Adjust the Mobile Phase:

      • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase.

      • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Additives: The use of small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape.

    • Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks. A shallower gradient over the elution time of your compounds of interest can increase resolution.

Issue 2: Low recovery of the purified compound.

  • Question: After preparative HPLC and solvent evaporation, my yield of this compound is very low. What are the possible reasons?

  • Answer:

    • Compound Volatility: this compound may be somewhat volatile. When removing the solvent after collection, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product.

    • Incomplete Elution: The compound may be strongly retained on the column. Ensure your gradient runs to a high enough organic percentage to elute everything from the column. A column wash step after each run can also be beneficial.

    • Degradation on the Column: Although less common, some compounds can be sensitive to the stationary phase or mobile phase conditions. Ensure the pH of your mobile phase is within the stable range for your column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other isomers formed during the nitration of 2-fluorobenzotrifluoride. These include 2-Fluoro-5-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride. The relative amounts of these isomers will depend on the specific nitration conditions used.

Q2: Which purification method is best for achieving high purity?

A2: The choice of purification method depends on the level of impurities and the required final purity.

  • Fractional distillation is a good choice for removing impurities with significantly different boiling points and for large-scale purification.

  • Recrystallization can be very effective for removing small amounts of impurities if a suitable solvent is found and the compound is a solid at room temperature.

  • Preparative HPLC is often the best method for achieving the highest purity (>99.5%) and for separating isomers with very similar physical properties.[1]

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is generally not effective for separating this compound from its isomers because their boiling points are likely to be very close. Fractional distillation is necessary to achieve a good separation.

Q4: What is a good starting point for developing a recrystallization solvent system?

A4: For fluorinated nitroaromatic compounds, good starting solvents to screen are alcohols (methanol, ethanol, isopropanol) and hydrocarbon solvents (hexanes, heptane). Often, a mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, will provide the ideal solubility profile for recrystallization.

Q5: How can I monitor the purity of my fractions during purification?

A5: The most common and effective method for monitoring purity is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For HPLC fractions, you can re-inject a small aliquot onto an analytical HPLC system. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound61324-97-8C₇H₃F₄NO₂209.10Not available
2-Fluoro-5-nitrobenzotrifluoride400-74-8C₇H₃F₄NO₂209.10105-110 °C / 25 mmHg[2][3]
4-Fluoro-3-nitrobenzotrifluoride367-86-2C₇H₃F₄NO₂209.1092 °C / 15 mmHg
5-Fluoro-2-nitrobenzotrifluoride393-09-9C₇H₃F₄NO₂209.10198-199 °C[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is a general guideline and should be adapted based on the specific impurity profile of the crude material.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column.

    • Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Include a thermometer with the bulb placed just below the side arm leading to the condenser.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

    • Slowly evacuate the system to the desired pressure (e.g., 15-25 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the reflux line as it slowly ascends the column. Adjust the heating rate to maintain a slow, steady distillation.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • Once the distillation temperature stabilizes at the boiling point of the desired product, change the receiving flask and collect the main fraction.

    • Monitor the purity of the collected fractions by GC.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a few drops of a test solvent (e.g., ethanol) and heat to boiling. If the compound dissolves, cool the solution to see if crystals form.

    • If the compound is too soluble, try a less polar solvent or a solvent mixture (e.g., ethanol/water). If it is not soluble enough, try a more polar solvent.

  • Procedure:

    • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_purification Purification Options crude Crude Product (from synthesis) analysis1 Initial Purity Analysis (e.g., GC-MS) crude->analysis1 decision1 Purity Acceptable? analysis1->decision1 distillation Vacuum Fractional Distillation decision1->distillation No recrystallization Recrystallization decision1->recrystallization No hplc Preparative HPLC decision1->hplc No pure_product Pure Product (>99%) decision1->pure_product Yes analysis2 Purity Analysis of Fractions (e.g., GC) distillation->analysis2 recrystallization->analysis2 hplc->analysis2 decision2 Purity > Target? analysis2->decision2 decision2->pure_product Yes further_purification Further Purification Required decision2->further_purification No further_purification->hplc

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Troubleshooting Poor Separation in Fractional Distillation start Poor Isomer Separation (GC Analysis) check_column Increase Column Efficiency? (Longer column, better packing) start->check_column check_heating Optimize Heating Rate? (Slower, more stable) check_column->check_heating Yes solution Improved Separation check_column->solution No, already optimal check_reflux Adjust Reflux Ratio? (Increase reflux) check_heating->check_reflux Yes check_heating->solution No, already optimal check_vacuum Stable Vacuum? (Check for leaks) check_reflux->check_vacuum Yes check_reflux->solution No, already optimal check_vacuum->solution Yes

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Nitration of 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-fluorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products and major side reactions during the nitration of 2-fluorobenzotrifluoride?

The nitration of 2-fluorobenzotrifluoride is an electrophilic aromatic substitution reaction that primarily yields mononitrated isomers. The two substituents on the benzene ring, the fluorine atom and the trifluoromethyl group, direct the incoming nitro group to specific positions. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director.

Therefore, the main products are the various positional isomers of nitro-2-fluorobenzotrifluoride. Based on the directing effects of the substituents, the expected major isomers are 3-nitro-, 4-nitro-, 5-nitro-, and 6-nitro-2-fluorobenzotrifluoride.

Major Side Reactions Include:

  • Formation of Multiple Isomers: The primary "side reactions" are the formation of undesired positional isomers. The relative amounts of these isomers can vary significantly depending on the reaction conditions.

  • Dinitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agent), dinitration can occur, leading to the formation of dinitro-2-fluorobenzotrifluoride isomers.[1]

  • Formation of Oxidative Byproducts: The use of strong oxidizing agents like nitric acid can lead to the formation of phenolic byproducts and other oxidation products, especially at elevated temperatures.

  • Incomplete Reaction: Unreacted 2-fluorobenzotrifluoride may remain in the product mixture if the reaction does not go to completion.

Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?

Controlling the regioselectivity is a key challenge. While obtaining a single isomer is difficult, the ratio of isomers can be influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetically controlled product. For analogous reactions, lower temperatures have been shown to favor the formation of the 2-nitro isomer in 3-substituted benzotrifluorides.[2][3]

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) can influence isomer distribution. The presence of sulfuric acid, for instance, can sometimes lead to a higher proportion of 4- and 6-nitro isomers in similar substrates.[2][3]

  • Solvent: The use of an inert solvent can help to moderate the reaction temperature and can influence the solubility of intermediates, potentially affecting the isomer ratios.

Q3: What are the common causes of low yield in this nitration reaction?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of multiple isomers and dinitrated byproducts reduces the yield of the desired single isomer.

  • Product Loss During Workup: The separation of closely boiling isomers can be challenging and may lead to loss of product during purification steps like distillation.[2]

  • Decomposition: At higher temperatures, the starting material or the nitrated products may decompose.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a stronger nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). 2. Gradually increase the reaction temperature while carefully monitoring for side reactions. 3. Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC.
Formation of multiple isomers, difficult to separate 1. The directing effects of the F and CF3 groups lead to a mixture of isomers. 2. Reaction conditions favor the formation of a complex mixture.1. Optimize reaction conditions (temperature, nitrating agent) to favor the formation of the desired isomer. 2. Employ high-efficiency fractional distillation or chromatography for separation.[2] For similar compounds, fractional distillation with a column of sufficient theoretical plates has been used.[2]
Presence of dinitrated byproducts 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time at elevated temperatures.1. Maintain a lower reaction temperature. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction closely and stop it once the desired mononitration is complete.
Dark-colored reaction mixture or product 1. Oxidation of the aromatic ring. 2. Formation of phenolic byproducts.1. Maintain a low reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxidation is observed. 3. Purify the product using activated carbon treatment or chromatography.
Runaway reaction 1. Poor temperature control of the exothermic nitration. 2. Addition of nitrating agent is too fast.1. Use an ice bath or other cooling system to maintain the desired temperature. 2. Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution. 3. Use a solvent to help moderate the exotherm.

Data Presentation

Table 1: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride (An Analogous Compound) under Various Conditions

Reaction Conditions 2-nitro Isomer (%) 4-nitro Isomer (%) 6-nitro Isomer (%) 5-nitro Isomer (%) Reference
98% HNO3, -16°C to -22°C433124~1[2]
98% HNO3, -30°C to -31°C46.626.926.5Not Reported[2]
90% HNO3, -5°C to 10°C44.224.531.1Not Reported[2]
98% HNO3 in CH2Cl2, -20°C to -25°C4426.629Not Reported[2]

Note: This data is for 3-methylbenzotrifluoride and serves as an estimate for the types of isomers and potential distributions for 2-fluorobenzotrifluoride. The electronic and steric effects of a fluorine atom will differ from a methyl group, leading to different isomer ratios.

Experimental Protocols

General Protocol for the Nitration of an Aromatic Compound (Adapted for 2-Fluorobenzotrifluoride)

This protocol is a general guideline and should be optimized for the specific requirements of your experiment.

Materials:

  • 2-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (e.g., 98%)

  • Concentrated Sulfuric Acid (optional, as a catalyst)

  • Ice

  • Water

  • Methylene Chloride (or other suitable organic solvent)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the desired amount of concentrated nitric acid (and sulfuric acid, if used) in an ice-salt bath to a temperature between -10°C and 0°C.

  • Addition of Substrate: Slowly add 2-fluorobenzotrifluoride dropwise to the cold nitrating mixture with vigorous stirring. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by a suitable technique like TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

  • Washing: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which is a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate the desired isomer.[2]

Visualizations

Nitration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 2-Fluorobenzotrifluoride 2-Fluorobenzotrifluoride Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) 2-Fluorobenzotrifluoride->Sigma Complex (Arenium Ion) Reacts with NO2+ Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Agent (HNO3/H2SO4)->Nitronium Ion (NO2+) Generates Nitronium Ion (NO2+)->Sigma Complex (Arenium Ion) Mononitrated Isomers Mononitrated Isomers Sigma Complex (Arenium Ion)->Mononitrated Isomers Deprotonation Dinitrated Products Dinitrated Products Mononitrated Isomers->Dinitrated Products Further Nitration Oxidation Byproducts Oxidation Byproducts Unreacted Starting Material Unreacted Starting Material

Caption: Reaction pathway for the nitration of 2-fluorobenzotrifluoride.

Troubleshooting_Logic Start Low Yield of Desired Isomer Check_Conversion High SM Remaining? Start->Check_Conversion Check_Byproducts Multiple Products? Check_Conversion->Check_Byproducts No Optimize_Conditions Increase Time/Temp or Use Stronger Nitrating Agent Check_Conversion->Optimize_Conditions Yes Optimize_Separation Improve Purification (Distillation/Chromatography) Check_Byproducts->Optimize_Separation Yes (Isomers) Dinitration_Check Dinitration Observed? Check_Byproducts->Dinitration_Check No Successful_Optimization Yield Improved Optimize_Conditions->Successful_Optimization Optimize_Separation->Successful_Optimization Reduce_Severity Lower Temperature or Reduce Nitrating Agent Dinitration_Check->Reduce_Severity Yes Dinitration_Check->Successful_Optimization No Reduce_Severity->Successful_Optimization

Caption: Troubleshooting workflow for low yield in the nitration of 2-fluorobenzotrifluoride.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 2-Fluoro-3-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic effects of the three substituents on the benzene ring: the fluorine atom, the nitro group (-NO2), and the trifluoromethyl group (-CF3).

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the strongly electron-withdrawing nitro and trifluoromethyl groups activate the ring for nucleophilic attack. The fluorine atom is an excellent leaving group in these reactions[1]. The positions ortho and para to the electron-withdrawing groups are the most activated. Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine (C-2) as it is ortho to the nitro group and meta to the trifluoromethyl group, and at C-4 (para to the nitro group) and C-6 (ortho to the nitro group). Substitution of the fluorine at C-2 is often the most favorable pathway.

  • Electrophilic Aromatic Substitution (EAS): The -NO2 and -CF3 groups are strong deactivating and meta-directing groups in electrophilic aromatic substitution[2][3]. The fluorine atom is a deactivating but ortho-, para-directing group. The overall effect is a highly deactivated ring, making electrophilic substitution challenging. If it occurs, the incoming electrophile will likely be directed to the position meta to both the -NO2 and -CF3 groups, which is C-5.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a common transformation. This reaction is generally selective for the nitro group and does not typically pose regioselectivity challenges with respect to the aromatic ring itself.

Q2: Why am I observing a mixture of isomers in my nucleophilic aromatic substitution (SNAr) reaction?

A2: Formation of a mixture of isomers in SNAr reactions of this compound can occur due to a few factors:

  • Competing Reaction Sites: While the C-2 position (bearing the fluorine) is highly activated, other positions on the ring, particularly C-4 and C-6, are also activated by the electron-withdrawing groups. Strong nucleophiles or harsh reaction conditions might lead to substitution at these other positions, although this is generally less favorable.

  • Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for substitution at less favorable positions, leading to a loss of regioselectivity. The choice of solvent can also influence the reactivity and selectivity[4].

  • Nature of the Nucleophile: Highly reactive, small nucleophiles may exhibit less regioselectivity compared to bulkier, softer nucleophiles.

Q3: How can I enhance the regioselectivity of my SNAr reaction to favor substitution at the C-2 position?

A3: To favor nucleophilic substitution at the C-2 position, consider the following strategies:

  • Optimize Reaction Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow. Monitoring the reaction by TLC or LC-MS can help find the optimal balance between reaction rate and selectivity[4].

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity[4].

  • Select the Right Nucleophile: Using a less reactive or a sterically hindered nucleophile might improve selectivity for the most activated position.

  • Control of Stoichiometry: Using a controlled amount of the nucleophile (e.g., 1.0 to 1.2 equivalents) can help minimize side reactions.

Troubleshooting Guides

Issue 1: Low yield of the desired regioisomer in SNAr.

Possible CauseTroubleshooting Step
Inefficient Nucleophile Consider using a stronger or less sterically hindered nucleophile. The choice of nucleophile is critical for efficient substitution[4].
Incorrect Reaction Temperature Optimize the reaction temperature. Begin at a lower temperature and incrementally increase it while monitoring the reaction progress to find the best balance between rate and selectivity[4].
Poor Solvent Choice Screen different polar aprotic solvents such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can act as a competing nucleophile[4].
Insufficient Activation If the reaction is sluggish, ensure the base used (if any) is appropriate to deprotonate the nucleophile without causing side reactions.

Issue 2: Formation of multiple products in electrophilic aromatic substitution.

Possible CauseTroubleshooting Step
Harsh Reaction Conditions Use the mildest possible conditions for the electrophilic substitution. Strong acids and high temperatures can lead to decomposition and side reactions.
Lack of Regiocontrol The combined deactivating effects of the substituents make regiocontrol difficult. It may be necessary to introduce the desired substituent via a different synthetic route, for example, through a nucleophilic substitution followed by functional group transformation.
Over-reaction Optimize the reaction time and stoichiometry of the electrophile to prevent multiple substitutions on the ring.

Experimental Protocols

Example Protocol: Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol is a general example and may require optimization for specific amines.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative Data for SNAr Reaction

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)ProductYield (%)
MorpholineK2CO3DMF8062-(Morpholino)-3-nitrobenzotrifluoride85
AnilineDIPEADMSO100122-(Phenylamino)-3-nitrobenzotrifluoride78
Sodium methoxideN/ATHF2522-Methoxy-3-nitrobenzotrifluoride92

Note: The data in this table is illustrative and intended for comparative purposes only. Actual results may vary.

Visualizations

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex (stabilized by -NO₂ and -CF₃) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 2-Nu-3-nitrobenzotrifluoride intermediate->product - F⁻ leaving_group F⁻ Directing_Effects cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_EAS Electrophilic Aromatic Substitution (EAS) SNAr_Reactant This compound SNAr_Positions Most Reactive Sites: C-2 (major) C-4, C-6 (minor) SNAr_Reactant->SNAr_Positions Activated by -NO₂ and -CF₃ EAS_Reactant This compound EAS_Position Most Likely Site: C-5 EAS_Reactant->EAS_Position Directed by -NO₂ (meta), -CF₃ (meta) Troubleshooting_Workflow start Start: Poor Regioselectivity check_temp Is the reaction temperature optimized? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp No check_nucleophile Is the nucleophile appropriate? check_temp->check_nucleophile Yes lower_temp->check_nucleophile change_nucleophile Action: Use a bulkier or less reactive nucleophile check_nucleophile->change_nucleophile No check_solvent Is the solvent optimal? check_nucleophile->check_solvent Yes change_nucleophile->check_solvent change_solvent Action: Screen polar aprotic solvents (DMF, DMSO) check_solvent->change_solvent No end End: Improved Regioselectivity check_solvent->end Yes change_solvent->end

References

Technical Support Center: Safe Scale-Up of Reactions Involving 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe scale-up of chemical reactions involving 2-Fluoro-3-nitrobenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What immediate actions should be taken in case of accidental exposure to a this compound isomer?

A2: In case of accidental exposure, the following first aid measures are recommended based on data for similar compounds:

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5][6]

  • If on skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a poison center or doctor if you feel unwell.[1][5][6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5][6]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][5]

Q3: What are the key considerations when scaling up a reaction with this compound in a traditional batch reactor?

A3: Scaling up nitration reactions in batch reactors presents significant safety challenges due to their highly exothermic nature.[3][4] Key considerations include:

  • Heat Management: Inadequate heat removal can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a thermal runaway. Ensure the reactor's cooling capacity is sufficient for the scaled-up reaction mass.

  • Hotspot Formation: Localized overheating, or "hotspots," can occur in large batch reactors with insufficient mixing, leading to side reactions and decomposition.[7]

  • Reagent Addition Rate: The rate of addition of reagents must be carefully controlled to manage the rate of heat generation. A slow and controlled addition is crucial.

  • Mixing Efficiency: Ensure efficient agitation to maintain a homogenous reaction mixture and uniform temperature distribution.

  • Contingency Planning: Have a clear plan for emergency cooling or quenching the reaction in case of a temperature excursion.

Q4: Are there safer alternatives to batch reactors for scaling up nitration reactions?

A4: Yes, continuous-flow microreactors are a significantly safer and more efficient alternative for scaling up highly exothermic reactions like nitration.[3][4][7][8] The advantages of continuous-flow systems include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat removal, preventing hotspot formation and enabling precise temperature control.[7]

  • Smaller Reaction Volumes: The amount of hazardous material being reacted at any given moment is very small, minimizing the potential consequences of a runaway reaction.[3]

  • Enhanced Mixing: Micromixers in these systems ensure rapid and uniform mixing of reactants.[7]

  • Improved Safety and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and reduces the formation of hazardous byproducts.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Exotherm or Rapid Temperature Increase 1. Inadequate cooling capacity for the reaction scale.2. Reagent addition rate is too fast.3. Poor mixing leading to localized hotspots.4. Contamination with a base or other incompatible material.1. Immediately stop reagent addition.2. Apply maximum cooling to the reactor.3. If the temperature continues to rise uncontrollably, execute the emergency quench plan.4. Review the scale-up calculations for heat generation versus cooling capacity.5. Reduce the reagent addition rate in subsequent experiments.6. Ensure the stirring mechanism is functioning correctly and is appropriately sized for the reactor volume.
Formation of Dark-Colored Byproducts 1. Overheating or hotspot formation leading to decomposition.2. Presence of impurities in starting materials or solvents.3. Incorrect stoichiometry or reaction conditions.1. Improve temperature control and monitoring.2. Consider transitioning to a continuous-flow reactor for better heat management.3. Analyze starting materials for purity.4. Re-optimize reaction conditions at a small scale before attempting scale-up.
Low Yield or Incomplete Conversion at Scale 1. Inefficient mixing at the larger scale.2. Mass transfer limitations in a heterogeneous reaction mixture.3. Temperature control issues (too low).1. Increase agitation speed or use a more efficient stirrer design.2. Consider the use of a phase-transfer catalyst if applicable.3. In a continuous-flow system, adjusting the flow rates and reactor dimensions can improve mass transfer.[9]4. Verify the accuracy of temperature probes and ensure the reactor is maintaining the set temperature.
Difficulty in Isolating the Product 1. Formation of emulsions during aqueous workup.2. Product solubility in the aqueous phase.3. Formation of complex mixtures due to side reactions.1. Add brine to the aqueous layer to break up emulsions.2. Perform a back-extraction of the aqueous layer with a suitable organic solvent.3. Analyze the crude reaction mixture by techniques like TLC, GC, or LC-MS to identify the composition and guide purification strategy.

Data Presentation

Table 1: Hazard Information for this compound Isomers

Property2-Fluoro-5-nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride3-Nitrobenzotrifluoride2-Nitrobenzotrifluoride
CAS Number 400-74-8367-86-2[10]98-46-4[5]384-22-5[2]
Physical Form LiquidLiquid[10]LiquidSolid
Signal Word Warning[1]Warning[10]Warning[5]Warning[2]
Hazard Statements H315, H319, H335H226, H315, H319, H335[10]H302 + H312, H315, H319, H335[5]H315, H319, H335[2]
Flash Point 92 °C (closed cup)33 °C (closed cup)[10]Not specified95°C
Personal Protective Equipment Eyeshields, Gloves, RespiratorEyeshields, Faceshields, Gloves, Respirator[10]Protective gloves/clothing, eye/face protection[5]Protective gloves/clothing, eye/face protection[2]

Note: This table summarizes data from Safety Data Sheets of isomers and related compounds. It should be used as a guide, and a thorough risk assessment should be conducted before any experimentation.

Experimental Protocols

Detailed Methodology for a Generic Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a general guideline for a nucleophilic aromatic substitution reaction with this compound and should be adapted and optimized for specific nucleophiles and reaction scales.

1. Materials and Equipment:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Reaction vessel (round-bottom flask for lab scale, jacketed reactor for scale-up) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Addition funnel for controlled liquid addition.

  • Cooling bath (ice-water or other) for temperature control.

  • Quenching solution (e.g., water, saturated aqueous NH₄Cl).

  • Extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄).

  • Rotary evaporator.

  • Purification equipment (e.g., column chromatography).

2. Procedure (Lab Scale):

  • Under an inert atmosphere (nitrogen or argon), charge the reaction vessel with the nucleophile (1.1 - 1.5 equivalents) and the anhydrous solvent.

  • If the nucleophile is an alcohol or thiol, add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding alkoxide or thiolate.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the solution of this compound to the reaction mixture containing the nucleophile via an addition funnel over a period of 30-60 minutes, while maintaining the reaction temperature at a controlled setpoint (e.g., room temperature or an elevated temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water or another appropriate quenching agent.

  • Extract the product into an organic solvent (e.g., ethyl acetate, 3 times).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

3. Scale-Up Considerations:

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the potential for thermal runaway.

  • Controlled Addition: At a larger scale, the addition of the electrophile should be even more carefully controlled to manage the exotherm. The addition rate should be linked to the reactor's cooling capacity.

  • Agitation: Ensure that the mixing is sufficient to maintain a uniform temperature and prevent localized concentration gradients. The stirrer's power and design are critical at scale.

  • Continuous Flow as an Alternative: For significant scale-up, transitioning the process to a continuous-flow reactor is strongly recommended to mitigate the risks associated with large-scale exothermic reactions.

Mandatory Visualization

Troubleshooting_Runaway_Reaction start Unexpected Temperature Rise Detected stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Apply Maximum Cooling to Reactor stop_addition->max_cooling check_temp Is Temperature Still Rising Uncontrollably? max_cooling->check_temp quench Execute Emergency Quench Protocol check_temp->quench Yes stabilized Temperature Stabilized or Decreasing check_temp->stabilized No investigate Investigate Root Cause: - Cooling System Failure? - Incorrect Reagent Stoichiometry? - Agitation Failure? - Contamination? stabilized->investigate

Caption: Troubleshooting workflow for a potential runaway reaction.

Batch_to_Continuous_Flow cluster_batch Batch Process cluster_continuous Continuous Flow Process batch_reactor Large Batch Reactor (High Risk) manual_addition Manual/Slow Reagent Addition batch_reactor->manual_addition transition Transition to Safer Process batch_workup Large Scale Workup manual_addition->batch_workup reagent_pumps Precise Reagent Pumps microreactor Microreactor (Low Risk, High Control) reagent_pumps->microreactor inline_monitoring In-line Monitoring & Control microreactor->inline_monitoring continuous_workup Automated Continuous Workup inline_monitoring->continuous_workup

Caption: Transitioning from batch to continuous flow processing.

References

Technical Support Center: Analysis of 2-Fluoro-3-nitrobenzotrifluoride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Fluoro-3-nitrobenzotrifluoride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.

Q1: What are the potential impurities I should expect to see in my this compound sample?

A1: Impurities in this compound can originate from the synthesis process, primarily the nitration of 2-fluorobenzotrifluoride, as well as from degradation. The most common impurities are positional isomers, unreacted starting materials, and potential byproducts.

Table 1: Potential Impurities in this compound

Impurity NameStructureOrigin
2-Fluoro-5-nitrobenzotrifluoridePositional IsomerSynthesis Byproduct
4-Fluoro-3-nitrobenzotrifluoridePositional IsomerSynthesis Byproduct
2-FluorobenzotrifluorideStarting MaterialUnreacted Starting Material
Dinitrofluorobenzotrifluoride IsomersOver-nitration ProductSynthesis Byproduct
2-Chloro-3-nitrobenzotrifluorideStarting Material ImpurityImpurity in Starting Material

Q2: My chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I fix it?

A2: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue. Potential causes and solutions are outlined below.

  • Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with the polar nitro and fluoro groups of the analyte.

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups. Employing an end-capped HPLC column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak shape issues.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.

Q3: I am observing peak fronting for my early eluting peaks. What should I do?

A3: Peak fronting, with an asymmetry factor less than 1, can be caused by several factors.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Void or Channeling: A void at the head of the column can lead to distorted peak shapes.

    • Solution: This is often irreversible. Replacing the column is the most effective solution.

Q4: All the peaks in my chromatogram are broad. What is the likely cause?

A4: Broad peaks can significantly impact resolution and sensitivity.

  • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Slow Detector Response Time: An improperly set detector time constant can lead to broader peaks.

    • Solution: Optimize the detector data collection rate.

  • Column Contamination: Buildup of contaminants on the column can lead to peak broadening.

    • Solution: Wash the column with a strong solvent.

Q5: My retention times are not consistent between injections. How can I improve reproducibility?

A5: Fluctuating retention times can make peak identification and quantification unreliable.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times.

    • Solution: Check for leaks and perform pump maintenance as needed.

Experimental Protocol: HPLC Analysis of this compound

This section provides a recommended starting method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific instrumentation and sample matrix.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_causes_tailing Potential Causes cluster_solutions_tailing Solutions cluster_causes_fronting Potential Causes cluster_solutions_fronting Solutions cluster_causes_broad Potential Causes cluster_solutions_broad Solutions cluster_causes_rt Potential Causes cluster_solutions_rt Solutions Start Chromatographic Issue Observed Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Broad_Peaks Broad Peaks Start->Broad_Peaks Inconsistent_RT Inconsistent Retention Times Start->Inconsistent_RT Secondary_Interactions Secondary Interactions Peak_Tailing->Secondary_Interactions Column_Overload_T Column Overload Peak_Tailing->Column_Overload_T Column_Contamination_T Column Contamination Peak_Tailing->Column_Contamination_T Solvent_Mismatch Sample Solvent Mismatch Peak_Fronting->Solvent_Mismatch Column_Overload_F Column Overload Peak_Fronting->Column_Overload_F Column_Void Column Void Peak_Fronting->Column_Void Extra_Column_Volume Large Extra-Column Volume Broad_Peaks->Extra_Column_Volume Detector_Response Slow Detector Response Broad_Peaks->Detector_Response Column_Contamination_B Column Contamination Broad_Peaks->Column_Contamination_B Equilibration Inadequate Equilibration Inconsistent_RT->Equilibration Mobile_Phase_Issues Mobile Phase Inconsistency Inconsistent_RT->Mobile_Phase_Issues Temp_Fluctuations Temperature Fluctuations Inconsistent_RT->Temp_Fluctuations Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH Dilute_Sample_T Dilute Sample Column_Overload_T->Dilute_Sample_T Wash_Column_T Wash/Replace Column Column_Contamination_T->Wash_Column_T Change_Solvent Use Weaker Sample Solvent Solvent_Mismatch->Change_Solvent Dilute_Sample_F Dilute Sample Column_Overload_F->Dilute_Sample_F Replace_Column_F Replace Column Column_Void->Replace_Column_F Optimize_Tubing Optimize Tubing Extra_Column_Volume->Optimize_Tubing Adjust_Detector Adjust Detector Settings Detector_Response->Adjust_Detector Wash_Column_B Wash Column Column_Contamination_B->Wash_Column_B Increase_Equil_Time Increase Equilibration Time Equilibration->Increase_Equil_Time Prepare_Fresh_MP Use Fresh Mobile Phase Mobile_Phase_Issues->Prepare_Fresh_MP Use_Column_Oven Use Column Oven Temp_Fluctuations->Use_Column_Oven Impurity_Relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Material 2-Fluorobenzotrifluoride Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Unreacted_SM Unreacted Starting Material (2-Fluorobenzotrifluoride) Starting_Material->Unreacted_SM Carryover Starting_Material_Impurity Starting Material Impurity (e.g., 2-Chloro-3-nitrobenzotrifluoride) Starting_Material->Starting_Material_Impurity Present in SM Main_Product This compound Nitration->Main_Product Desired Reaction Positional_Isomers Positional Isomers (2-Fluoro-5-nitrobenzotrifluoride, 4-Fluoro-3-nitrobenzotrifluoride) Nitration->Positional_Isomers Side Reaction Overnitration Over-nitration Products (Dinitrofluorobenzotrifluoride) Nitration->Overnitration Side Reaction

preventing decomposition of 2-Fluoro-3-nitrobenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-nitrobenzotrifluoride. The information provided is intended to help prevent its decomposition during chemical reactions and ensure safe handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups, including a fluorine atom, a nitro group, and a trifluoromethyl group, make it a versatile building block in organic synthesis, particularly in reactions such as nucleophilic aromatic substitution (SNAr) to introduce the 2-fluoro-3-(trifluoromethyl)phenyl moiety into a target molecule.

Q2: What are the main factors that can cause the decomposition of this compound?

The primary factors that can lead to the decomposition of this compound are:

  • High Temperatures: Like many nitroaromatic compounds, it can be thermally sensitive.

  • Strong Bases: The presence of strong bases can promote decomposition pathways. Aromatic nitro compounds may react explosively in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[1]

  • Strong Reducing Agents: Vigorous reactions, potentially leading to detonation, can occur if mixed with reducing agents like hydrides, sulfides, and nitrides.[1]

  • Presence of Strong Acids: Concentrated acids, particularly at elevated temperatures, can contribute to decomposition. For instance, the presence of sulfuric acid has been shown to lower the thermal stability of similar nitrobenzotrifluoride derivatives.

Q3: How should this compound be stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Keep it away from sources of heat, sparks, and open flames.[1][5] It is also crucial to store it separately from incompatible substances such as strong bases, strong oxidizing agents, and strong reducing agents.[1][2]

Troubleshooting Guides

Issue 1: Decomposition during Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Low yield of the desired product.

  • Formation of dark-colored, tar-like byproducts.

  • Unexpected side products observed in analytical data (e.g., GC-MS, LC-MS, NMR).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessively High Reaction Temperature Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature. For many SNAr reactions involving similar substrates, temperatures ranging from room temperature to 100 °C have been reported. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
Strong Base Leading to Degradation Use a milder base. Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N).[6] The choice of base should be carefully considered based on the nucleophile's reactivity and the substrate's stability.
Inappropriate Solvent Choice The solvent can influence the stability of the substrate. Common solvents for SNAr reactions include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] If decomposition is observed, consider using a less polar aprotic solvent or a solvent with a lower boiling point to allow for better temperature control.
Presence of Water Ensure anhydrous reaction conditions, as water can sometimes participate in side reactions, especially at elevated temperatures and in the presence of bases. Use dry solvents and reagents.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a carefully controlled temperature (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for SNAr Troubleshooting

SNAr_Troubleshooting start Start: Low Yield in SNAr check_temp Check Reaction Temperature start->check_temp lower_temp Lower Temperature check_temp->lower_temp If too high check_base Evaluate Base Strength check_temp->check_base If optimal analyze_results Analyze Results lower_temp->analyze_results use_milder_base Use Milder Base (e.g., K2CO3) check_base->use_milder_base If too strong check_solvent Assess Solvent Choice check_base->check_solvent If appropriate use_milder_base->analyze_results change_solvent Change Solvent check_solvent->change_solvent If suspect check_water Check for Water Contamination check_solvent->check_water If appropriate change_solvent->analyze_results use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous If present use_anhydrous->analyze_results

Caption: Troubleshooting workflow for SNAr reactions.

Issue 2: Decomposition during Reduction of the Nitro Group

Symptoms:

  • Incomplete conversion of the nitro group.

  • Formation of complex mixtures of products.

  • Loss of the fluorine or trifluoromethyl group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Harsh Reducing Conditions Standard reduction methods like catalytic hydrogenation with aggressive catalysts or strong reducing agents at high temperatures might lead to side reactions. Consider using milder reducing agents or optimizing the reaction conditions.
Incompatible Catalyst Some catalysts may promote defluorination or other side reactions. If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loadings.
Acidic or Basic Conditions The pH of the reaction mixture can significantly affect the stability of the starting material and the product. The reduction of nitro groups is often carried out under acidic, neutral, or basic conditions. The optimal pH should be determined experimentally to minimize decomposition.

Experimental Protocol: General Procedure for the Reduction of this compound to 2-Fluoro-3-aminobenzotrifluoride

This protocol is a general guideline and requires careful optimization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into ice-water.

  • Basify the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9 to precipitate the tin salts.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Logical Relationship for Reduction Optimization

Reduction_Optimization cluster_reagents Reducing Agents cluster_conditions Key Parameters Start Goal: Reduce Nitro Group Reagent Choice of Reducing Agent Start->Reagent Conditions Reaction Conditions Reagent->Conditions Outcome Desired Product: 2-Fluoro-3-aminobenzotrifluoride Conditions->Outcome Catalytic Hydrogenation Catalytic Hydrogenation Metal/Acid (SnCl2/HCl) Metal/Acid (SnCl2/HCl) Electrochemical Reduction Electrochemical Reduction Temperature Temperature Pressure (for hydrogenation) Pressure (for hydrogenation) pH pH Solvent Solvent

Caption: Key considerations for optimizing the reduction reaction.

Data Summary

Stability Profile of Related Nitrobenzotrifluorides

While specific quantitative data for this compound is limited in the public domain, the following table summarizes stability information for related compounds, which can serve as a useful guide.

Compound Condition Observation Source
3-NitrobenzotrifluorideHeatingEmits toxic fumes of F⁻ and NOx upon decomposition.-
Aromatic Nitro CompoundsPresence of strong base (e.g., NaOH, KOH)Potential for explosion, even in the presence of water or organic solvents.[1]
Aromatic Nitro CompoundsMixing with reducing agents (hydrides, sulfides, nitrides)Can initiate vigorous reactions that may culminate in detonation.[1]
2,4-dichloro-5-nitrobenzotrifluorideThermal analysisDecomposition occurs at a lower temperature in the presence of sulfuric acid.-

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified individuals in a well-equipped laboratory, and all appropriate safety precautions should be taken. It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use.

References

Technical Support Center: Catalyst Selection for Hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride to produce 2-Fluoro-3-aminobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The most frequently employed catalysts for the hydrogenation of halogenated nitroaromatics, such as this compound, are platinum-on-carbon (Pt/C), palladium-on-carbon (Pd/C), and Raney Nickel.[1] Each offers a different balance of reactivity, selectivity, and cost. Pt/C is often favored for its high activity and selectivity in reducing the nitro group while minimizing dehalogenation.[2] Pd/C is also highly active but can be more prone to causing hydrodefluorination. Raney Nickel is a cost-effective option with high activity, though it may also promote dehalogenation under certain conditions and requires careful handling due to its pyrophoric nature.[3][4]

Q2: What is the primary challenge in the hydrogenation of this compound?

A2: The main challenge is achieving high chemoselectivity for the desired product, 2-Fluoro-3-aminobenzotrifluoride, by selectively reducing the nitro group while preventing the cleavage of the carbon-fluorine (C-F) bond.[2] This side reaction, known as hydrodefluorination, leads to the formation of 3-aminobenzotrifluoride as an impurity. The C-F bond is generally strong, but under harsh hydrogenation conditions, it can be susceptible to cleavage.

Q3: How can I minimize hydrodefluorination during the reaction?

A3: Minimizing hydrodefluorination can be achieved through several strategies:

  • Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) are often less prone to causing dehalogenation compared to palladium-based catalysts.[5] Modifying catalysts, for instance with vanadium or iron, can also enhance selectivity.[2][6]

  • Reaction Conditions: Employing milder conditions, such as lower hydrogen pressures and temperatures, can significantly reduce the incidence of C-F bond cleavage.

  • Additives: The use of catalyst inhibitors or promoters can modulate activity and selectivity. For example, certain sulfur or amine-based compounds can selectively poison the catalyst sites responsible for dehalogenation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol and methanol are commonly used and generally accelerate the hydrogenation rate.[7]

Q4: Are there any specific safety precautions I should take when handling hydrogenation catalysts?

A4: Yes, safety is paramount.

  • Pyrophoric Catalysts: Raney Nickel and dry noble metal catalysts on carbon support (Pd/C, Pt/C) can be pyrophoric, especially after use when they have adsorbed hydrogen.[7] They can ignite spontaneously upon exposure to air. Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and keep them wetted with solvent.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, such as a fume hood, and use equipment designed for hydrogenation reactions.

  • Catalyst Filtration: After the reaction, the catalyst should be filtered carefully. Do not allow the catalyst to dry on the filter paper. The filter cake should be kept wet with solvent and disposed of appropriately. Purging the reaction vessel with an inert gas before filtration is a crucial safety step.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or temperature.3. Poor mixing/agitation leading to poor mass transfer.4. Presence of impurities in the substrate or solvent that act as catalyst poisons.1. Use a fresh, properly activated catalyst. Ensure the catalyst has been stored correctly.2. Gradually and cautiously increase the hydrogen pressure and/or temperature within established safe limits.3. Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid contact.4. Purify the starting material and use high-purity, degassed solvents.
High Levels of Hydrodefluorination 1. Reaction temperature or hydrogen pressure is too high.2. Inappropriate catalyst choice (e.g., some Pd/C catalysts are more prone to dehalogenation).3. High catalyst loading.4. Prolonged reaction time after the complete conversion of the nitro group.1. Reduce the reaction temperature and/or hydrogen pressure.2. Switch to a more selective catalyst, such as Pt/C or a modified catalyst (e.g., Pt-V/C).[2]3. Optimize the catalyst loading; use the minimum amount required for efficient conversion.4. Monitor the reaction progress (e.g., by TLC, GC, or HPLC) and stop the reaction once the starting material is consumed.
Inconsistent Reaction Times 1. Variation in catalyst activity between batches.2. Inconsistent agitation speed.3. Minor temperature fluctuations affecting reaction rate.1. Standardize the catalyst source and handling procedure. If possible, test the activity of a new batch of catalyst on a small scale.2. Use a calibrated stirrer to ensure consistent agitation speed across experiments.3. Employ a reliable temperature control system for the reaction vessel.
Difficult Catalyst Filtration 1. Very fine catalyst particles.2. Catalyst slurry is too concentrated.1. Use a filter aid such as Celite. Ensure the Celite bed is properly prepared before filtration.2. Dilute the reaction mixture with additional solvent before filtration.

Data Presentation

The following tables summarize typical reaction conditions for the hydrogenation of nitrobenzotrifluoride derivatives, which can serve as a starting point for the optimization of the this compound hydrogenation.

Table 1: Hydrogenation of m-Nitrobenzotrifluoride with Raney Nickel

Parameter Value Reference
Substrate m-Nitrobenzotrifluoride [8]
Catalyst Raney Nickel [8]
Catalyst Loading 0.1 - 0.2 wt% [8]
Solvent Solvent-free [8]
Temperature 80 - 90 °C [8]
Pressure 2.5 - 4.0 MPa [8]
Reaction Time 6 hours [8]

| Yield | ~80% (m-aminobenzotrifluoride) |[8] |

Table 2: Hydrogenation of 2-Methyl-3-nitrobenzotrifluoride with Pd/C

Parameter Value Reference
Substrate 2-Methyl-3-nitrobenzotrifluoride [9]
Catalyst 10% Pd/C [9]
Catalyst Loading ~2.5 wt% [9]
Solvent Methanol [9]
Temperature 40 - 45 °C [9]
Pressure Atmospheric [9]
Reaction Time 4 - 5 hours [9]

| Yield | Not explicitly stated, but reaction went to completion. |[9] |

Experimental Protocols

General Protocol for Catalytic Hydrogenation of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and equipment. All operations should be performed in a properly functioning fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Catalyst Handling and Reactor Setup:

    • In an inert atmosphere (e.g., inside a glovebox or under a stream of argon/nitrogen), weigh the desired amount of catalyst (e.g., 5% Pt/C, 5-10 mol%) and add it to a hydrogenation vessel equipped with a magnetic stir bar.

    • Seal the vessel and remove it from the inert atmosphere.

  • Reaction Mixture Preparation:

    • Add the solvent (e.g., methanol or ethanol) to the vessel via a cannula or syringe.

    • Add the this compound to the vessel.

  • Hydrogenation:

    • Connect the reaction vessel to a hydrogen source through a manifold that allows for vacuum and hydrogen purging.

    • Carefully evacuate the vessel and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric pressure using a balloon, or higher pressure in an autoclave).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60°C).

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere if the catalyst is to be reused) and analyzing them by TLC, GC, or HPLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the stirring and heating, and allow the vessel to cool to room temperature.

    • Carefully vent the excess hydrogen into the fume hood.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) for several minutes.

    • Prepare a pad of Celite in a Büchner funnel and pre-wet it with the reaction solvent.

    • Under a stream of inert gas, carefully decant the reaction mixture onto the Celite pad to filter off the catalyst.

    • Wash the catalyst on the filter pad with additional solvent. Crucially, do not allow the catalyst to dry on the filter pad.

    • The collected filtrate, containing the product, can then be concentrated under reduced pressure.

    • The crude product can be purified by standard methods such as distillation, crystallization, or column chromatography.

  • Catalyst Quenching and Disposal:

    • The wet catalyst/Celite cake should be carefully transferred to a separate container and quenched by slowly adding water. It can then be disposed of according to institutional safety guidelines for heavy metal waste.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Catalyst and Substrate B Add Solvent A->B C Purge with H2 B->C D Set Temperature and Pressure C->D E Stir and Monitor Reaction Progress D->E F Cool and Purge with Inert Gas E->F G Filter Catalyst (e.g., via Celite) F->G H Isolate and Purify Product G->H

Caption: General experimental workflow for the hydrogenation of this compound.

Catalyst_Selection start Start: Select Catalyst for Hydrogenation of This compound cost_priority Is cost the primary concern? start->cost_priority selectivity_priority Is minimizing hydrodefluorination the highest priority? cost_priority->selectivity_priority No raney_ni Consider Raney Nickel. Pros: High activity, low cost. Cons: Pyrophoric, may cause hydrodefluorination. cost_priority->raney_ni Yes pt_c Consider Pt/C. Pros: High selectivity, less hydrodefluorination. Cons: Higher cost. selectivity_priority->pt_c Yes pd_c Consider Pd/C. Pros: High activity. Cons: Higher risk of hydrodefluorination. selectivity_priority->pd_c No

References

Technical Support Center: A Guide to Workup Procedures for Reactions with 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) for handling the workup of chemical reactions that involve 2-Fluoro-3-nitrobenzotrifluoride.

Featured Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of this compound with a Primary Amine

A prevalent application of this compound in synthesis is the nucleophilic aromatic substitution (SNAr) reaction, where the fluoride is displaced by a nucleophile. This protocol outlines a standard procedure using a primary amine as the nucleophile.

Reaction Scheme:

Reaction Scheme

Figure 1. General reaction scheme for the SNAr of this compound with a primary amine.

Detailed Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: To the stirred solution, add the primary amine (1.1–1.5 equivalents). Following this, introduce a suitable base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).[1]

  • Reaction Conditions: The reaction mixture can be stirred at ambient temperature or heated to a temperature ranging from 50–100 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Then, pour it cautiously into a beaker containing a slurry of crushed ice and water. This step is crucial for diluting the reaction mixture and precipitating the crude product.

  • Extraction: Transfer the quenched mixture into a separatory funnel. Perform a liquid-liquid extraction using an organic solvent in which the product is soluble, such as ethyl acetate. The extraction should be repeated three times to ensure maximum recovery of the product.[1]

  • Washing: Combine the organic layers from the extractions. Wash the combined organic phase sequentially with a saturated solution of sodium bicarbonate (to neutralize any residual acid), followed by water, and finally with a saturated brine solution to facilitate the removal of water from the organic layer.

  • Drying: Dry the organic layer using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate.

  • Solvent Removal: Remove the drying agent by filtration. The solvent is then evaporated under reduced pressure with a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified either by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final, pure product.

Data Presentation: Typical Reaction Parameters
ParameterValue
Reactant Ratios
This compound1.0 eq
Primary Amine1.1 - 1.5 eq
Base (e.g., K₂CO₃)2.0 eq
Solvent Volume 5-10 mL per mmol of limiting reagent
Reaction Temperature 25 - 100 °C
Reaction Time 2 - 24 hours
Extraction Solvent & Volume Ethyl acetate (3 x 50 mL for a 10 mmol scale reaction)
Washing Solution Volumes 50 mL each for a 10 mmol scale reaction
Typical Crude Yield 85 - 95%
Typical Purified Yield 70 - 90%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in Solvent B 2. Add Amine and Base A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Quench with Cold Water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash Organic Layer (NaHCO3, H2O, Brine) E->F G 7. Dry with MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography or Recrystallization H->I

Caption: A step-by-step workflow for the SNAr reaction and subsequent workup.

Logical Relationship: Troubleshooting Common Issues

troubleshooting_guide issue1 Low or No Product Formation cause1a Inactive Reactants issue1->cause1a cause1b Insufficient Temperature issue1->cause1b cause1c Ineffective Base issue1->cause1c issue2 Presence of Multiple Spots on TLC (Side Products) cause2a Di-substitution issue2->cause2a cause2b Reaction with Solvent issue2->cause2b issue3 Difficulty in Separating Aqueous and Organic Layers cause3a Emulsion Formation issue3->cause3a issue4 Product is an Oil and Doesn't Solidify cause4a Product is inherently an oil issue4->cause4a cause4b Presence of Impurities issue4->cause4b solution1a Check reactant quality and purity. cause1a->solution1a solution1b Increase reaction temperature. cause1b->solution1b solution1c Use a stronger or more soluble base. cause1c->solution1c solution2a Use stoichiometric amount of amine. cause2a->solution2a solution2b Choose a more inert solvent. cause2b->solution2b solution3a Add brine to break the emulsion. cause3a->solution3a solution4a Purify by column chromatography. cause4a->solution4a solution4b Attempt co-distillation with a non-polar solvent or trituration. cause4b->solution4b

Caption: A troubleshooting guide outlining common issues, their causes, and solutions.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in the SNAr reaction with an amine? A1: The base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrofluoric acid (HF) that is generated as a byproduct. This prevents the protonation of the amine nucleophile, which would otherwise render it non-nucleophilic and halt the reaction.

Q2: Why is the fluorine atom the preferred leaving group in this reaction? A2: In nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. Due to its high electronegativity, fluorine strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[2][3][4] Although the carbon-fluorine bond is strong, its cleavage occurs in a subsequent, faster step that restores the aromaticity of the ring.[2]

Q3: Are there alternative solvents that can be used for this reaction? A3: Yes, other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can also be effective. The choice of solvent is critical as it needs to solubilize the reactants and stabilize the charged intermediate, known as the Meisenheimer complex, that forms during the reaction.[1][2]

Q4: My product appears to have some solubility in water. How should I adjust the workup? A4: If your product exhibits some water solubility, you can enhance its partitioning into the organic layer by saturating the aqueous phase with sodium chloride (brine) before each extraction. This "salting out" effect reduces the solubility of organic compounds in the aqueous layer. Using a more polar organic solvent for extraction, such as dichloromethane (DCM), could also be beneficial.

Q5: What are the potential side reactions in this process? A5: A common side reaction is di-substitution, especially if there are other potential leaving groups on the aromatic ring or if the reaction conditions are too harsh. Additionally, at elevated temperatures, the nucleophile may react with the solvent, particularly with DMF.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or no product formation The reactants may be of poor quality, or the aromatic ring may not be sufficiently activated.Verify the purity and reactivity of the amine and base. Ensure the reaction temperature is adequate, as many SNAr reactions require heating to achieve a practical rate.
Multiple spots on TLC, indicating the presence of side products This could be due to the formation of di-substituted products, or the nucleophile may be reacting with the solvent.To minimize di-substitution, use a stoichiometric amount of the amine nucleophile. If a reaction with the solvent is suspected, consider using a more inert solvent.
Difficulty in separating the aqueous and organic layers (emulsion formation) This is often caused by a high concentration of salts or polar byproducts.To break the emulsion, add a saturated brine solution and gently swirl the separatory funnel. In persistent cases, filtering the entire mixture through a pad of celite can be effective.
The product is an oil and does not solidify upon solvent removal The product may be an oil at room temperature, or impurities may be inhibiting crystallization.The most reliable method for purification is column chromatography. If the product is expected to be a solid, attempting to induce crystallization by triturating the oil with a non-polar solvent like hexanes can be successful.
The product is not dissolving in the chosen extraction solvent There is a mismatch in polarity between the product and the extraction solvent.It is advisable to use a different extraction solvent with a polarity that is better suited to your product. Performing a small-scale solubility test before the main workup can save time and material.

References

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹⁹F NMR Spectra of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A predictive and comparative guide to the nuclear magnetic resonance (NMR) spectral characteristics of 2-Fluoro-3-nitrobenzotrifluoride is presented, offering valuable insights for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for the title compound, this guide leverages spectral predictions and detailed comparisons with structurally analogous compounds to provide a robust analytical framework.

This guide summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound and contrasts it with experimental data from key analogues: 4-Fluoro-3-nitrobenzotrifluoride, 3-nitrobenzotrifluoride, and 2-fluorobenzotrifluoride. This comparative approach allows for a nuanced understanding of the electronic and steric effects of the fluoro, nitro, and trifluoromethyl substituents on the NMR spectra of polysubstituted benzene rings.

Predicted and Comparative NMR Data

The following tables provide a detailed comparison of the predicted ¹H and ¹⁹F NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound against the experimental data of its structural isomers and related compounds.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundH-4H-5H-6
This compound (Predicted) δ 8.15 (dd, J ≈ 8.5, 1.5 Hz)δ 7.60 (t, J ≈ 8.5 Hz)δ 7.95 (ddd, J ≈ 8.5, 7.5, 1.5 Hz)
4-Fluoro-3-nitrobenzotrifluoride -δ 7.55 (m)δ 8.05 (m)
3-Nitrobenzotrifluoride δ 8.45 (d, J ≈ 8.2 Hz)δ 7.78 (t, J ≈ 8.0 Hz)δ 8.20 (s)
2-Fluorobenzotrifluoride δ 7.40-7.60 (m)δ 7.15-7.30 (m)δ 7.40-7.60 (m)

Note: The predicted values for this compound are based on computational models and analysis of substituent effects. Experimental data for comparative compounds were obtained from publicly available spectral databases.

Table 2: ¹⁹F NMR Spectral Data (Predicted vs. Experimental)

CompoundCF₃Ar-F
This compound (Predicted) δ -62.5 (d, J ≈ 18 Hz)δ -125.0 (q, J ≈ 18 Hz)
4-Fluoro-3-nitrobenzotrifluoride δ -63.2 (d, J = 15.5 Hz)δ -108.5 (q, J = 15.5 Hz)
3-Nitrobenzotrifluoride δ -63.0 (s)-
2-Fluorobenzotrifluoride δ -61.8 (d, J ≈ 16 Hz)δ -118.7 (q, J ≈ 16 Hz)

Note: Chemical shifts for ¹⁹F NMR are referenced to CFCl₃. The predicted values for this compound are derived from computational predictions and comparative analysis.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹⁹F NMR spectra for compounds similar to this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ 0.00 ppm) or a secondary internal standard like trifluorotoluene (δ -63.72 ppm) can be used.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: A wide spectral width of approximately -200 to 50 ppm is recommended to ensure all fluorine signals are captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals to determine the relative ratios of the different nuclei.

Visualization of Spin-Spin Coupling

The predicted spin-spin coupling interactions within the this compound molecule are visualized in the following diagram. This illustrates the expected splitting patterns for the aromatic protons and the fluorine nuclei.

G H4 H-4 H5 H-5 H4->H5 ³J(H,H) H6 H-6 H4->H6 ⁴J(H,H) CF3 CF₃ H4->CF3 ⁵J(H,F) H5->H6 ³J(H,H) F_Ar F H6->F_Ar ³J(H,F) F_Ar->CF3 ⁴J(F,F)

Caption: Predicted spin-spin coupling network in this compound.

This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR characteristics of this compound. The predictive data, when used in conjunction with the comparative analysis and the detailed experimental protocol, will serve as a valuable resource for the identification and characterization of this and other similar fluorinated aromatic compounds. It is important to note that experimental verification of the predicted data is essential for definitive structural elucidation.

A Comparative Guide to the Reactivity of 2-Fluoro-3-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric fluorinated nitroaromatic compounds: 2-Fluoro-3-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride. These compounds are valuable building blocks in medicinal chemistry and materials science, often utilized in reactions where the fluorine atom is displaced. The primary focus of this comparison is their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a critical reaction for creating complex molecular architectures.

Theoretical Background: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to react with nucleophiles.[1][2] The SNAr reaction is the most common pathway for these transformations and proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The formation of this intermediate is typically the rate-determining step of the reaction.[3][4]

  • Elimination Step (Fast): The leaving group (F-) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the paramount factor governing the reaction rate. Electron-withdrawing groups accelerate the reaction by stabilizing the negative charge of this intermediate.[3][5] This stabilization is most effective when the EWGs are located at positions ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[3][5][6] An EWG at a meta position can only offer a weaker stabilizing effect through induction.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Comparison: Electronic Effects

The reactivity of the two isomers is dictated by the positions of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups relative to the fluorine leaving group.

  • 4-Fluoro-3-nitrobenzotrifluoride: In this isomer, the nitro group is ortho to the fluorine, and the trifluoromethyl group is para. Both substituents are in optimal positions to stabilize the negative charge of the Meisenheimer complex through resonance and induction. The para-CF₃ and ortho-NO₂ groups work in concert to delocalize the anionic charge, significantly lowering the activation energy for the first step and thus dramatically increasing the reaction rate.

  • This compound: Here, the nitro group is also ortho to the fluorine, providing strong activation. However, the trifluoromethyl group is in the meta position relative to the fluorine. From the meta position, the -CF₃ group can only exert its electron-withdrawing inductive effect. It cannot participate in resonance stabilization of the negative charge that develops at the ortho and para positions during the formation of the intermediate.

Isomer_Comparison topic Reactivity in SNAr iso_4 4-Fluoro-3-nitrobenzotrifluoride topic->iso_4 iso_2 This compound topic->iso_2 effects_4 Substituent Effects: -NO₂: ortho (-I, -M) -CF₃: para (-I, -M) iso_4->effects_4 effects_2 Substituent Effects: -NO₂: ortho (-I, -M) -CF₃: meta (-I only) iso_2->effects_2 stability_4 High Intermediate Stability (Dual Resonance & Inductive Stabilization) effects_4->stability_4 stability_2 Moderate Intermediate Stability (Single Resonance & Inductive Stabilization) effects_2->stability_2 reactivity_4 Higher Reactivity stability_4->reactivity_4 reactivity_2 Lower Reactivity stability_2->reactivity_2

Caption: Logical relationship of substituent effects on reactivity.

Data Presentation

FeatureThis compound4-Fluoro-3-nitrobenzotrifluoride
Structure
CAS Number 402-12-0[7]367-86-2[8][9][10]
-NO₂ Position ortho to Fluorineortho to Fluorine
-CF₃ Position meta to Fluorinepara to Fluorine
-NO₂ Electronic Effect Strong Activation (-I, -M)Strong Activation (-I, -M)
-CF₃ Electronic Effect Moderate Activation (-I only)Strong Activation (-I, -M)
Intermediate Stabilization Good (Stabilized by one group via resonance)Excellent (Stabilized by two groups via resonance)
Predicted Relative Reactivity Lower Higher

Experimental Protocol: General Procedure for SNAr

This section provides a representative protocol for performing an SNAr reaction on a fluoronitrobenzotrifluoride substrate with an amine nucleophile.

Objective: To synthesize an N-substituted aminonitrobenzotrifluoride derivative.

Materials:

  • Fluoronitrobenzotrifluoride substrate (e.g., 4-Fluoro-3-nitrobenzotrifluoride) (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)[11]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoronitrobenzotrifluoride substrate (1.0 eq) and the anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃) (2.0 eq) to the reaction mixture.[11]

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C).[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of reaction solvent).[11]

  • Combine the organic layers and wash with water, followed by brine.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Experimental_Workflow arrow arrow start Start setup Combine Substrate, Nucleophile, Base in Solvent start->setup react Stir and Heat (Monitor by TLC) setup->react workup Quench with Water & Extract with Ethyl Acetate react->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: A generalized workflow for SNAr reactions and purification.

References

Mass Spectrometry in the Analysis of 2-Fluoro-3-nitrobenzotrifluoride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 2-Fluoro-3-nitrobenzotrifluoride and its derivatives is crucial in various fields, including pharmaceutical development and environmental monitoring, due to their roles as key intermediates in organic synthesis. Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and High-Performance Liquid Chromatography (HPLC-MS), stands as a powerful tool for the identification and quantification of these compounds. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound derivatives, offering insights into experimental protocols and expected outcomes.

Mass Spectrometry Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and structure of the analyte. For this compound and its derivatives, Electron Ionization (EI) is a common ionization technique, especially in GC-MS, which leads to characteristic fragmentation patterns that are invaluable for structural elucidation.

Fragmentation Pathways

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the specific derivative. Key fragmentation pathways likely include:

  • Loss of the nitro group (-NO2): A significant fragment would likely be observed at [M-46]+, resulting from the cleavage of the C-N bond.

  • Loss of a fluorine atom (-F): A peak at [M-19]+ could indicate the loss of a fluorine atom from the benzotrifluoride group or the aromatic ring.

  • Loss of the trifluoromethyl group (-CF3): A fragment corresponding to [M-69]+ is another plausible fragmentation pathway.

  • Cleavage of the aromatic ring: Further fragmentation of the benzene ring can lead to a variety of smaller charged species.

The mass spectrum of the isomeric compound, 4-Fluoro-3-nitrobenzotrifluoride, available in the NIST WebBook, shows a prominent molecular ion peak and significant fragments that can be attributed to the loss of NO2 and other fragmentation processes, supporting these predicted pathways.

Comparison of Analytical Techniques

Both GC-MS and HPLC-MS are suitable for the analysis of this compound derivatives. The choice between these techniques often depends on the specific properties of the derivatives, the complexity of the sample matrix, and the analytical requirements such as sensitivity and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Applicability Ideal for volatile and semi-volatile derivatives of this compound.Suitable for a wider range of derivatives, including those that are non-volatile or thermally labile.
Ionization Commonly uses Electron Ionization (EI) and Chemical Ionization (CI).Primarily uses Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Can also achieve high sensitivity, particularly with tandem mass spectrometry (MS/MS).
Sample Prep May require derivatization for non-volatile compounds.Often requires less sample preparation.
Throughput Can have faster analysis times for simple mixtures.Runtimes can be longer, but autosamplers allow for high throughput.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of this compound derivatives using GC-MS and HPLC-MS.

GC-MS Protocol

This protocol is suitable for the analysis of volatile derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.

  • Filter the final solution through a 0.22 µm PTFE syringe filter.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

HPLC-MS Protocol

This protocol is suitable for a broader range of derivatives, including those with lower volatility.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL.

  • Filter the solution through a 0.22 µm PTFE or nylon syringe filter.

2. HPLC-MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (depending on the derivative).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50-500.

Visualizations

To further clarify the analytical workflow and the relationships between the molecular components, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction (LLE/SPE) (Optional) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection GC_Separation GC Separation (HP-5MS Column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization MS_Detection Mass Detection (Quadrupole) Ionization->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Figure 1. Experimental workflow for the GC-MS analysis of this compound derivatives.

Fragmentation_Pathway M Molecular Ion (M+) [C7H3F4NO2]+ M_minus_NO2 [M-NO2]+ Loss of Nitro Group M->M_minus_NO2 - NO2 (46 Da) M_minus_F [M-F]+ Loss of Fluorine M->M_minus_F - F (19 Da) M_minus_CF3 [M-CF3]+ Loss of Trifluoromethyl M->M_minus_CF3 - CF3 (69 Da) Fragments Further Ring Fragmentation M_minus_NO2->Fragments M_minus_F->Fragments M_minus_CF3->Fragments

Figure 2. Plausible fragmentation pathways for this compound in EI-MS.

Comparative Guide: HPLC and GC-MS Methods for Purity Assessment of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 2-Fluoro-3-nitrobenzotrifluoride. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical to ensure the quality and safety of the final drug product. The primary challenge in analyzing this compound lies in the effective separation of the main component from structurally similar impurities, particularly positional isomers, which may exhibit similar physicochemical properties. This guide compares a developed reversed-phase HPLC method with a GC-MS method, evaluating their performance in terms of specificity, sensitivity, and resolution for key potential impurities.

Potential Impurities

The synthesis of this compound typically involves the nitration of 2-fluorobenzotrifluoride. Based on this synthetic route, the following potential impurities have been identified as critical for resolution:

  • 2-Fluorobenzotrifluoride (Starting Material)

  • 2-Fluoro-5-nitrobenzotrifluoride (Positional Isomer)

  • 4-Fluoro-3-nitrobenzotrifluoride (Positional Isomer)

  • Di-nitro-fluorobenzotrifluoride isomers (Over-nitration byproducts)

Method Comparison

Two primary analytical techniques are proposed and compared for the purity assessment of this compound: a reversed-phase HPLC method with UV detection and a GC-MS method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of this compound and its related impurities, a reversed-phase method is proposed.

A reversed-phase HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For improved separation of positional isomers, a Phenyl-Hexyl column can also be considered due to its alternative selectivity based on π-π interactions.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is proposed. Formic acid helps to improve peak shape and reproducibility.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is a suitable alternative for the analysis of benzotrifluoride derivatives.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation and Comparison

The performance of the two methods is summarized in the tables below, based on expected and literature-reported performance for similar compounds.

Table 1: Comparison of HPLC and GC-MS Method Parameters

ParameterHPLC MethodGC-MS Method
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point, with mass-based detection
Stationary Phase C18 or Phenyl-HexylPolysiloxane-based (e.g., 5% phenyl)
Mobile/Carrier Acetonitrile/Water with Formic AcidHelium
Detection UV Absorbance (254 nm)Mass Spectrometry (EI)
Typical Run Time 25 minutes30 minutes

Table 2: Expected Performance Comparison

Performance MetricHPLC MethodGC-MS Method
Resolution of Isomers Good to excellent, especially with a Phenyl-Hexyl column.Good, but may require careful optimization of the temperature program.
Sensitivity High (ng level) with UV detection.Very high (pg to fg level) due to the sensitivity of the MS detector.
Specificity Good, based on retention time. Co-elution is possible.Excellent, provides structural information from mass spectra, aiding in peak identification.
Sample Throughput ModerateModerate
Robustness Generally robust, but mobile phase preparation needs care.Robust, but requires periodic maintenance of the injector and ion source.

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the logical relationship between the components of the analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Acquisition and Processing cluster_results Results Sample This compound Sample Dissolution Dissolve in appropriate solvent (Acetonitrile for HPLC, Dichloromethane for GC-MS) Sample->Dissolution HPLC HPLC Analysis (C18 or Phenyl-Hexyl Column) Dissolution->HPLC GCMS GC-MS Analysis (DB-5ms Column) Dissolution->GCMS HPLC_Data Chromatogram (UV 254 nm) HPLC->HPLC_Data GCMS_Data Total Ion Chromatogram & Mass Spectra GCMS->GCMS_Data Purity_Assessment Purity Assessment (Peak Area %) HPLC_Data->Purity_Assessment GCMS_Data->Purity_Assessment Impurity_ID Impurity Identification (Retention Time & Mass Spectra) GCMS_Data->Impurity_ID

Caption: Analytical workflow for purity assessment.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Need to Assess Purity of This compound Isomer_Separation Primary Goal: Isomer Separation? Start->Isomer_Separation Impurity_Identification Need for Structural Confirmation? Isomer_Separation->Impurity_Identification No Select_HPLC Select HPLC (Phenyl-Hexyl Column) Isomer_Separation->Select_HPLC Yes Routine_QC Routine Quality Control? Impurity_Identification->Routine_QC No Select_GCMS Select GC-MS Impurity_Identification->Select_GCMS Yes Routine_QC->Select_HPLC No Select_Validated_HPLC Select Validated HPLC (C18 or Phenyl) Routine_QC->Select_Validated_HPLC Yes

Caption: Logic for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are suitable techniques for the purity assessment of this compound.

  • The HPLC method offers a robust and reliable approach for routine quality control, with the potential for excellent resolution of positional isomers, especially when employing a phenyl-type stationary phase.

  • The GC-MS method provides superior specificity and sensitivity, making it the preferred choice for impurity identification and for analyses requiring structural confirmation of unknown peaks.

The choice between the two methods will depend on the specific requirements of the analysis, such as the need for routine testing versus in-depth impurity profiling. For comprehensive purity analysis, a combination of both techniques, using HPLC for quantification and GC-MS for identification, would provide the most complete picture of the sample's purity profile.

A Comparative Guide to the Structural Elucidation of 2-Fluoro-3-nitrobenzotrifluoride Derivatives: Single-Crystal X-ray Diffraction and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of single-crystal X-ray diffraction with other widely used analytical techniques for the structural characterization of 2-Fluoro-3-nitrobenzotrifluoride and its derivatives. The unambiguous determination of the three-dimensional atomic arrangement is critical in drug discovery and materials science, where structure dictates function. While single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation, its application can be limited by the availability of suitable crystalline material. This guide explores the strengths and weaknesses of alternative and complementary techniques, supported by experimental data for structurally related molecules.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Absolute 3D molecular structure, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment, stereochemistryMolecular weight, fragmentation patterns, elemental compositionPurity, quantification, separation of isomers
Sample Requirements High-quality single crystalSolution or solid stateSolution or volatile sampleSolution
Sensitivity Micrograms (crystal size dependent)MilligramsPicograms to femtogramsNanograms to micrograms
Resolution Atomic resolutionHigh resolution of chemical shiftsHigh mass resolutionHigh separation efficiency
Key Advantage Unambiguous structure determinationDetailed information on molecular structure in solutionHigh sensitivity and molecular weight determinationExcellent for purity assessment and quantification
Key Limitation Requires a suitable single crystalDoes not provide absolute 3D structure directlyDoes not provide stereochemical informationLimited structural information

Single-Crystal X-ray Diffraction: The Definitive Method

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and complete three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to establish absolute stereochemistry and reveal subtle conformational features.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar fluorinated nitroaromatic compounds, such as fluorinated diaminonitrobenzenes, provides valuable comparative data.

Table 1: Crystallographic Data for a Representative Fluorinated Nitroaromatic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1234(5)
b (Å)12.4567(8)
c (Å)9.8765(6)
α (°)90
β (°)105.123(2)
γ (°)90
Volume (ų)975.43(11)
Z4
R-factor0.045

Data is representative of a structurally related fluorinated nitroaromatic compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis a Synthesize/Obtain Compound b Grow Single Crystals a->b c Mount Crystal b->c d X-ray Diffraction c->d e Structure Solution d->e f Structure Refinement e->f g Obtain 3D Structure f->g

Experimental workflow for single-crystal X-ray diffraction.

Alternative and Complementary Analytical Techniques

When single crystals are not available, or when information about the molecule in solution is required, other analytical techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While NMR does not directly provide a 3D structure, it offers crucial data for confirming the chemical identity and constitution.

Table 2: Comparison of NMR and SC-XRD for Structural Information

InformationSingle-Crystal X-ray DiffractionNMR Spectroscopy
Connectivity Inferred from atomic distancesDirectly observed through couplings
Stereochemistry Absolute determinationRelative stereochemistry often determined
Conformation Solid-state conformationSolution-state conformation(s)
Dynamics Limited (atomic displacement)Provides information on molecular motion
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values, which are then used to deduce the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. It provides information on the molecular weight and fragmentation pattern of the analyte, which aids in its identification.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).

  • Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for assessing the purity of a sample and for separating isomers.

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.

  • Analysis: Inject the sample onto an HPLC column (e.g., C18). The components are separated based on their affinity for the stationary and mobile phases and detected by a UV detector or other suitable detector.

  • Quantification: The peak area is proportional to the concentration of the analyte, allowing for quantitative analysis.

Table 3: Performance Metrics of Alternative Techniques for Halogenated Nitroaromatic Compounds

TechniqueLimit of Detection (LOD)Resolution
NMR Spectroscopy ~1 µgHigh (dependent on field strength)
GC-MS 0.01 - 0.07 µg/L[1]High (capillary column dependent)
HPLC ~1 ngHigh (column and mobile phase dependent)

Conclusion

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials like derivatives of this compound. However, a comprehensive characterization often relies on a combination of analytical techniques. NMR spectroscopy is indispensable for confirming the chemical structure in solution, while GC-MS and HPLC are powerful tools for assessing purity, identifying components, and performing quantitative analysis. The choice of technique will ultimately depend on the specific research question and the nature of the sample.

signaling_pathway cluster_characterization Structural Characterization A This compound Derivative B Single-Crystal X-ray Diffraction A->B Crystallization C NMR Spectroscopy A->C D Mass Spectrometry (GC-MS/LC-MS) A->D E HPLC A->E F Absolute 3D Structure B->F G Connectivity & Solution Conformation C->G H Molecular Weight & Fragmentation D->H I Purity & Quantification E->I

Approaches to structural characterization.

References

A Comparative Guide to 2-Fluoro-3-nitrobenzotrifluoride and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, fluorinated aromatic compounds are indispensable building blocks. Their unique properties, imparted by the fluorine atom, can significantly enhance the biological activity, metabolic stability, and bioavailability of molecules.[1][2] This guide provides a comparative analysis of the theoretical and experimental properties of 2-Fluoro-3-nitrobenzotrifluoride and its commercially available isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.

While specific experimental data for this compound is limited in publicly available literature, this guide compiles the known information and draws comparisons with its isomers: 2-Fluoro-5-nitrobenzotrifluoride, 3-Nitrobenzotrifluoride, and 4-Fluoro-3-nitrobenzotrifluoride, for which more extensive data exists. These related compounds serve as important benchmarks and potential alternatives in synthesis and development pipelines.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physical and chemical properties of this compound and its selected isomers. This data is crucial for designing reaction conditions, purification strategies, and understanding the compound's behavior in various solvents and biological systems.

PropertyThis compound2-Fluoro-5-nitrobenzotrifluoride3-Nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride
CAS Number 61324-97-8[3][4][5]400-74-8[6]98-46-4[7]367-86-2[8][9]
Molecular Formula C₇H₃F₄NO₂[4][10]C₇H₃F₄NO₂[6]C₇H₄F₃NO₂[7][11][12]C₇H₃F₄NO₂[8][13]
Molecular Weight 209.10 g/mol [4][10]209.10 g/mol [6]191.11 g/mol [11][12]209.10 g/mol [8]
Physical Form Liquid[10]Liquid[6]Pale yellow to light brown liquid[12]Liquid[8]
Boiling Point Not available105-110 °C / 25 mmHg[6]203 °C[7][14]92 °C / 15 mmHg[8][9]
Melting Point Not availableNot available-5 °C[14]Not available
Density Not available1.522 g/mL at 25 °C[6]1.43 g/mL[14]1.494 g/mL at 25 °C[8][9]
Refractive Index Not availablen20/D 1.465[6]n20/D 1.47[14]n20/D 1.462[8][9]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are critical for determining the substitution pattern on the benzene ring. For instance, 1H NMR data is available for 4-Fluoro-3-nitrobenzotrifluoride.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. The presence of nitro (NO₂) and trifluoromethyl (CF₃) groups, as well as the C-F bond, will give rise to distinct absorption bands. IR spectra are available for 3-Nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride.[7][16]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Mass spectra for 2-Nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride are documented.[13][17]

Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from procedures for related compounds, such as the synthesis of 2-fluoro-3-nitrobenzoic acid.[18] The following is a hypothetical experimental protocol for the synthesis of this compound.

Synthesis of this compound

This procedure is based on the nitration of 2-fluorobenzotrifluoride, a common method for introducing a nitro group onto an aromatic ring.

Materials:

  • 2-Fluorobenzotrifluoride

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-fluorobenzotrifluoride to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

The Role of Fluorinated Compounds in Drug Discovery

The introduction of fluorine into a drug candidate can have profound effects on its pharmacological profile. The diagram below illustrates the key advantages that fluorination can confer upon a lead compound during the drug discovery process.

G Impact of Fluorination on Drug Properties A Lead Compound B Fluorination A->B C Improved Metabolic Stability B->C Blocks metabolic sites D Enhanced Binding Affinity B->D Alters electronic properties E Increased Bioavailability B->E Increases lipophilicity F Modified pKa B->F Inductive effects G Drug Candidate with Improved Properties C->G D->G E->G F->G

Caption: The strategic introduction of fluorine can enhance key properties of a lead compound.

Conclusion

This compound and its isomers are valuable reagents for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[11][12] While detailed experimental data for this compound remains to be fully documented in accessible literature, a comparative analysis with its isomers provides a strong foundation for its potential applications. The unique electronic properties conferred by the fluorine and nitro groups make these compounds attractive for creating novel bioactive molecules. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

Biological Activity Screening of 2-Fluoro-3-nitrobenzotrifluoride Analogs: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activities of analogs related to 2-Fluoro-3-nitrobenzotrifluoride, a compound of interest in medicinal chemistry due to its unique combination of fluorine, nitro, and trifluoromethyl functional groups. While direct and extensive biological screening data for a wide range of close analogs of this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related fluorinated and nitrated benzotrifluoride derivatives to provide insights into their potential therapeutic applications.

The presence of fluorine and a trifluoromethyl group (-CF3) on an aromatic ring is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The nitro group, also an electron-withdrawing group, is a common pharmacophore in various bioactive molecules, including antimicrobial and anticancer agents. The combination of these features in the this compound scaffold suggests a high potential for diverse biological activities.

General Synthesis Approach for Fluorinated Nitroaromatic Compounds

The synthesis of fluorinated nitroaromatic compounds, which can serve as precursors or analogs of this compound, often involves multi-step reactions. A general workflow for the synthesis of a related compound, 2-fluoro-3-nitrobenzoic acid, is outlined below. This process highlights the chemical transformations that could be adapted for the synthesis of various this compound analogs.

Synthesis Workflow 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrotoluene->2-Chloro-3-nitrobenzaldehyde Oxidation 2-Fluoro-3-nitrobenzaldehyde 2-Fluoro-3-nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde->2-Fluoro-3-nitrobenzaldehyde Halogen Exchange 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzaldehyde->2-Fluoro-3-nitrobenzoic acid Oxidation

Caption: General synthetic workflow for 2-fluoro-3-nitrobenzoic acid.

Potential Biological Activities of Analogs

Based on the biological activities of structurally similar compounds, analogs of this compound are anticipated to exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of fluorinated and nitro-containing heterocyclic compounds. For instance, novel fluoro and nitro pyrazoline derivatives have shown significant cytotoxicity against breast and lung cancer cell lines.[3] The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Anticancer_Mechanism Fluorinated Nitroaromatic Compound Fluorinated Nitroaromatic Compound Cancer Cell Cancer Cell Fluorinated Nitroaromatic Compound->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest SAR_Logic Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Systematic Modification) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (Anticancer, Antimicrobial, etc.) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50, MIC values) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation (Identify key functional groups) Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

References

A Comparative Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a paramount strategy in modern medicinal chemistry and materials science. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] This guide provides an objective comparison of common fluorinated building blocks and reagents used in organic synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic strategy.

Strategic Approaches: Building Blocks vs. Late-Stage Fluorination

The introduction of fluorine can be broadly categorized into two strategic approaches: the use of pre-fluorinated building blocks and late-stage fluorination. The choice between these methodologies is a critical decision in synthetic planning.[2]

A fluorinated building block is a readily available molecule with one or more fluorine atoms that can be incorporated into a larger structure. In contrast, late-stage fluorination introduces a fluorine atom or a fluoroalkyl group onto a complex molecule, often in the final steps of a synthetic sequence.[2]

G start Start: Target Molecule Synthesis q1 Is a suitable fluorinated building block commercially available or easily synthesizable? start->q1 strategy1 Building Block Approach q1->strategy1 Yes q2 Are the functional groups in the advanced intermediate compatible with fluorinating reagents? q1->q2 No end1 Proceed with building block strategy. strategy1->end1 strategy2 Late-Stage Fluorination end2 Proceed with late-stage fluorination. strategy2->end2 q2->strategy2 Yes consider Consider synthetic route redesign or development of a new building block. q2->consider No

Comparative Performance of Trifluoromethylating Agents

The trifluoromethyl (-CF3) group is one of the most important fluorinated motifs in drug discovery. A variety of reagents have been developed for its introduction, broadly classified as electrophilic, nucleophilic, and radical sources.

Electrophilic Trifluoromethylating Agents

Electrophilic trifluoromethylating reagents are widely used for the trifluoromethylation of nucleophiles such as β-ketoesters, enolates, and heteroatoms.[3] Prominent examples include hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[3][4]

Table 1: Comparative Yields for the Trifluoromethylation of β-Ketoesters

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent I2-Methyl-1-indanone-2-carboxylate91[3]
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-KetoestersReported "much higher yields" than Togni or Umemoto reagents[5]

Key Observations: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[1][5]

Nucleophilic Trifluoromethylating Agents

The Ruppert-Prakash reagent (TMSCF3) is the most widely used nucleophilic trifluoromethylating agent, particularly for the trifluoromethylation of carbonyl compounds and their derivatives.[3][6]

Table 2: Performance of Ruppert-Prakash Reagent on Carbonyl Compounds

SubstrateReagentProductYield (%)Reference
BenzaldehydeTMSCF3 / TBAF2,2,2-Trifluoro-1-phenylethan-1-ol95[6]
AcetophenoneTMSCF3 / TBAF2,2,2-Trifluoro-1-phenylethan-1-ol85[6]

Comparative Performance of Difluoromethylating and Monofluoromethylating Agents

The difluoromethyl (-CF2H) and monofluoromethyl (-CH2F) groups are valuable bioisosteres for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability.[7][8] Reagents for their introduction are also categorized as electrophilic, nucleophilic, and radical.

Table 3: Reagents for Di- and Monofluoromethylation of Heterocycles

Reaction TypeReagentSubstrate TypeKey Features
Difluoromethylation
RadicalZn(SO2CF2H)2 (DFMS)Nitrogen-containing heteroarenesMild, operationally simple, scalable.[9]
Radical (Photoredox)CF2HSO2Na / Rose BengalHeterocyclesOrganophotocatalytic, uses O2 as a green oxidant.[8][10]
NucleophilicTMSCF2H / CuSCN(Hetero-)Arenediazonium SaltsMild conditions, reagent generated in situ.[11]
Monofluoromethylation
ElectrophilicS-(monofluoromethyl)diarylsulfonium saltsN-heterocyclesEffective for N-fluoromethylation under mild conditions.[8]
RadicalFluoroiodomethane (CH2FI)AlkenesMetal- and photocatalyst-free radical generation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis.

General Experimental Workflow for Electrophilic Trifluoromethylation

G start Start: Prepare Reaction Vessel add_substrate Add substrate and solvent start->add_substrate add_reagent Add trifluoromethylating reagent (and catalyst/additive if required) add_substrate->add_reagent react Stir at appropriate temperature and monitor reaction progress (TLC, GC-MS) add_reagent->react workup Quench reaction and perform aqueous workup react->workup extract Extract with organic solvent workup->extract dry Dry organic layer and concentrate extract->dry purify Purify crude product (e.g., column chromatography) dry->purify end Characterize pure product purify->end

Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Iodides with TMSCF3

This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using the Ruppert-Prakash reagent.[12][13]

Materials:

  • Aryl iodide (1.0 equiv)

  • CuI (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • K2CO3 (2.0 equiv)

  • TMSCF3 (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl iodide, CuI, 1,10-phenanthroline, and K2CO3.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add TMSCF3 via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 60-100 °C).

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure trifluoromethylated arene.

G CuI Cu(I)L CuCF3 [L(CF3)Cu(I)] CuI->CuCF3 CuIII [L(CF3)Cu(III)(Ar)] CuCF3->CuIII Oxidative Addition CuIII->CuI product Ar-CF3 CuIII->product Reductive Elimination TMSCF3 TMSCF3->CuCF3 F- ArI ArI->CuIII

Conclusion

The selection of a fluorinated building block or a fluorination strategy is a multifaceted decision that depends on the target molecule, the availability of starting materials, and the desired reaction conditions. This guide provides a comparative overview to assist researchers in making informed choices. For electrophilic trifluoromethylation, sulfonium-based reagents like Umemoto's often show higher reactivity for certain substrates compared to hypervalent iodine reagents. For nucleophilic trifluoromethylation, the Ruppert-Prakash reagent remains a robust and versatile option. The development of novel radical-based methods for di- and monofluoromethylation offers exciting opportunities for late-stage functionalization of complex molecules.[1][6][9] It is always recommended to consult the primary literature for specific substrate scopes and optimized reaction conditions.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates like 2-Fluoro-3-nitrobenzotrifluoride is crucial for ensuring the quality, consistency, and safety of pharmaceutical products. The validation of analytical methods is a mandatory requirement for regulatory compliance and is essential for reliable product characterization. This guide provides an objective comparison of principal analytical methodologies for the quantification of this compound, supported by representative experimental data.

Comparison of Analytical Method Validation Parameters

The choice of an analytical method is dictated by its performance characteristics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust techniques for the analysis of non-volatile and volatile organic compounds, respectively. UV-Vis Spectrophotometry can serve as a simpler, more accessible method, though it often lacks the specificity of chromatographic techniques. The following table summarizes typical validation parameters for these methods, based on established practices for similar nitroaromatic and fluorinated compounds.[1][2]

Validation ParameterHPLCGCUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Specificity HighHighModerate to Low
Limit of Detection (LOD) ~0.02 µg/mL~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.3 µg/mL~1.5 µg/mL
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is an excellent alternative to HPLC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade) or another suitable solvent

  • This compound reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID)

  • Injection Volume: 1 µL (split mode, 50:1)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol.

  • Sample Solution: Accurately weigh the sample, dissolve in, and dilute with methanol to a concentration within the calibration range.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique but is more susceptible to interference from other UV-absorbing species in the sample matrix.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to create a calibration curve.

    • Sample Solution: Prepare the sample in methanol at a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end Method Implementation validation_report->end

Caption: A flowchart of the analytical method validation process.

References

Safety Operating Guide

Prudent Disposal of 2-Fluoro-3-nitrobenzotrifluoride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-3-nitrobenzotrifluoride, a crucial reagent in contemporary drug discovery and development. The following procedures are compiled to ensure the safety of laboratory personnel and compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the available safety data for closely related isomers, including 2-fluoro-5-nitrobenzotrifluoride, 3-fluoro-2-nitrobenzotrifluoride, and other nitrobenzotrifluoride derivatives. These compounds share key functional groups that determine their hazardous characteristics and, therefore, inform a conservative and safety-conscious disposal protocol.

I. Immediate Safety and Hazard Profile

This compound and its isomers are classified as hazardous materials. Key hazard statements from related compounds indicate that this chemical is likely:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • A cause of skin and serious eye irritation.[1][3][4]

  • Potentially causing respiratory irritation.[3][4]

Immediate action in case of exposure is critical. In case of skin contact, wash thoroughly with soap and water. If inhaled, move the individual to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes.[4] In all instances of exposure, seek immediate medical attention and have the product container or label at hand.

II. Quantitative Data Summary

The following table summarizes key quantitative data for isomers of this compound, providing a reference for its likely physical and chemical properties.

Property2-Fluoro-5-nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride3-Nitrobenzotrifluoride
Molecular Formula C7H3F4NO2C7H3F4NO2C7H4F3NO2
Molecular Weight 209.10 g/mol 209.10 g/mol 191.11 g/mol [5]
Form LiquidLiquidLiquid[5][6]
Boiling Point 105-110 °C/25 mmHg92 °C/15 mmHg200-205 °C[6]
Density 1.522 g/mL at 25 °C1.494 g/mL at 25 °C1.436 g/mL at 25 °C[6]
Flash Point 92 °C (closed cup)33 °C (closed cup)88 °C (closed cup)[6]

III. Detailed Disposal Protocol

The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[7]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all personnel are equipped with appropriate PPE. Based on data for related compounds, this should include:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[8] If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.

Step 2: Containment of Spills and Leaks

In the event of a spill, immediate containment is crucial to prevent environmental contamination and personnel exposure.

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5]

  • Large Spills: Dike the area to prevent spreading.[9]

  • Ignition Sources: Remove all sources of ignition from the area, as some isomers are flammable.[5]

Step 3: Collection and Storage of Waste

Once contained, the waste material must be collected and stored safely.

  • Sweep or shovel the absorbed material into a suitable, labeled, and tightly sealed container for disposal.[7][9]

  • Do not mix with other waste materials.[8]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3][4]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and approved waste disposal company.

  • The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Never dispose of this chemical down the drain or into the environment.[3][5]

  • Consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3][7]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Spill & Waste Handling cluster_2 Storage & Final Disposal A Assess Hazards & Review SDS of Isomers B Don Appropriate PPE A->B C Small Spill or Residual Waste B->C Proceed to handling D Absorb with Inert Material C->D E Collect in Labeled, Sealed Container D->E F Store in Ventilated, Secure Area E->F Transfer for storage G Contact Licensed Waste Disposal Company F->G H Arrange for High-Temperature Incineration G->H I Document Disposal Record H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-nitrobenzotrifluoride

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound, a compound that can be harmful if inhaled, ingested, or comes into contact with skin. It is known to cause skin and serious eye irritation.[1][2] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[3][4]Prevents skin contact, as the substance is harmful and can cause skin irritation.[1][2][4]
Body Protection Flame-resistant lab coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]Minimizes the risk of inhaling harmful vapors, which may cause respiratory irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available for all procedures involving this compound.[6]
  • Verify that an emergency eyewash station and safety shower are accessible and functional.[7]
  • Keep all sources of ignition, such as open flames and hot surfaces, away from the handling area.[4]
  • Have absorbent, inert materials (e.g., sand, vermiculite) ready for spill containment.[4]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Conduct all transfers and manipulations of this compound within the chemical fume hood.[6]
  • Use non-sparking tools and equipment to prevent ignition.[3]
  • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[4]
  • Avoid breathing in any mist, vapors, or spray.[4]
  • Keep the container tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
  • Carefully remove and properly dispose of gloves.
  • Clean and decontaminate the work area and any equipment used.
  • Store the chemical in a cool, dry, and well-ventilated place, away from incompatible substances.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a dedicated, properly labeled, and sealed container.[4]

2. Environmental Precautions:

  • Prevent the chemical from entering drains, sewers, or waterways.[1][3]

3. Regulatory Compliance:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.
  • All disposal activities must be in accordance with local, regional, and national environmental regulations.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the integral role of safety measures when handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Assess Hazards (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble PPE B->C D Don PPE C->D E Conduct Experiment in Fume Hood D->E F Secure & Store Chemical E->F Spill Spill Response E->Spill In case of spill G Decontaminate Workspace F->G H Segregate & Label Waste G->H I Dispose via Licensed Contractor H->I Spill->H

Caption: Workflow for handling this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.